6-oxo-6H-benzo[c]chromen-3-yl 2-furoate
Description
Structure
3D Structure
Properties
CAS No. |
307524-29-4 |
|---|---|
Molecular Formula |
C18H10O5 |
Molecular Weight |
306.3g/mol |
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) furan-2-carboxylate |
InChI |
InChI=1S/C18H10O5/c19-17-14-5-2-1-4-12(14)13-8-7-11(10-16(13)23-17)22-18(20)15-6-3-9-21-15/h1-10H |
InChI Key |
YYTRLXXIEMDJIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data specifically for "6-oxo-6H-benzo[c]chromen-3-yl 2-furoate" is limited. This guide provides a comprehensive overview of the physicochemical properties of the core structure, 6H-benzo[c]chromen-6-one, and its derivatives, based on available scientific literature. This information can serve as a valuable reference for the synthesis, characterization, and potential applications of the target compound.
Introduction
The 6H-benzo[c]chromen-6-one scaffold is a key structural motif found in a variety of natural products and medicinally important molecules.[1] These compounds, including the naturally occurring urolithins, which are metabolites of ellagic acid, have garnered significant interest due to their diverse biological activities.[2][3][4][5] The derivatization of the 6H-benzo[c]chromen-6-one core, such as through the introduction of a 2-furoate ester at the 3-position, is a strategy to modulate its physicochemical and biological properties. This guide focuses on the anticipated physicochemical characteristics of this compound, drawing parallels from closely related analogues.
Chemical Structure and Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₈H₁₀O₅ | Calculated from structure |
| Molecular Weight | 306.27 g/mol | Calculated from structure |
| Appearance | Likely a solid at room temperature | Based on related derivatives which are solids with varying melting points.[2][5] |
| Melting Point | Not available. Expected to be a distinct melting point. | Varies significantly with substitution on the core structure. For example, 3-isopropoxy-6H-benzo[c]chromen-6-one has a melting point of 58.7–59.1 °C, while 3-(pyrimidin-2-yloxy)-6H-benzo[c]chromen-6-one melts at 174.0–176.6 °C.[2] |
| Boiling Point | Not available. Likely high due to molecular weight and polarity. | |
| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Based on general solubility of similar aromatic esters and the solvents used in the synthesis of related compounds.[2] |
| LogP (ClogP) | Not available. | Calculated logP (ClogP) values for a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives ranged from 2.0 to 5.0, suggesting good lipophilicity.[2] |
Experimental Protocols
The synthesis and characterization of this compound would likely follow established chemical methodologies.
Proposed Synthesis
The target compound can be synthesized from the key intermediate, 3-hydroxy-6H-benzo[c]chromen-6-one. This precursor is synthesized from the reaction of 2-bromobenzoic acids and resorcinol.[2] The final step would be an esterification reaction.
Characterization Methods
The following experimental protocols would be essential for confirming the identity and purity of the synthesized compound.
Table 2: Experimental Protocols for Characterization
| Technique | Protocol |
| Melting Point | The melting point would be determined using a standard melting point apparatus. The sample is placed in a capillary tube and heated slowly, and the temperature range over which the sample melts is recorded. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 300 or 400 MHz). The sample would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Chemical shifts (δ) would be reported in parts per million (ppm) relative to a standard (e.g., TMS). For similar compounds, ¹H NMR signals for the benzo[c]chromen-6-one core protons are typically observed in the aromatic region (δ 7.0-8.5 ppm).[2] |
| High-Resolution Mass Spectrometry (HRMS) | HRMS analysis (e.g., using ESI) would be performed to confirm the molecular formula. The calculated m/z for the protonated molecule [M+H]⁺ would be compared to the observed value.[2] |
| High-Performance Liquid Chromatography (HPLC) | The purity of the compound would be assessed by HPLC. A suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water) would be used. The retention time and peak area would be used to determine the purity.[2] |
| Infrared (IR) Spectroscopy | IR spectroscopy would be used to identify characteristic functional groups. Expected peaks would include those for the ester carbonyl (C=O) and the lactone carbonyl (C=O) of the chromenone core. |
| Solubility Testing | The solubility would be determined by adding a small, known amount of the compound to a known volume of various solvents (e.g., water, ethanol, DMSO, dichloromethane) at a specific temperature. The mixture would be agitated, and the point at which the solid completely dissolves would be noted. |
Potential Biological Activity
Derivatives of 6H-benzo[c]chromen-6-one have been investigated for a range of biological activities, suggesting that this compound may also possess interesting pharmacological properties.
-
Phosphodiesterase (PDE) Inhibition: Several alkoxylated 6H-benzo[c]chromen-6-one derivatives have been synthesized and evaluated as potential inhibitors of phosphodiesterase 2 (PDE2), an enzyme implicated in neurological disorders.[2][3][4][5]
-
Cholinesterase Inhibition: Other derivatives have been explored as potential cholinesterase inhibitors for the management of Alzheimer's disease.[6]
-
Anti-inflammatory and Anti-cancer Activity: The related chromone and benzofuran scaffolds are known to target cyclooxygenase and lipoxygenase enzymes, which are involved in inflammation.[7] Some compounds with these core structures have also been evaluated for their cytotoxicity against cancer cell lines.[7]
Conclusion
While direct experimental data for this compound is not currently available in the public domain, this technical guide provides a robust framework for its synthesis and characterization based on established literature for related compounds. The 6H-benzo[c]chromen-6-one core is a versatile scaffold with significant potential in drug discovery. The synthesis and evaluation of the title compound are warranted to explore its unique physicochemical properties and biological activities.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Novel 6 H-Benzo[ c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Benzo[c]chromenone Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[c]chromen-6-ones, a class of lactones, form the core structural unit of numerous biologically significant molecules and natural products.[1] These compounds are widely distributed in nature, found in lichens, herbs, and citrus foods.[1] Notable examples include the urolithins (metabolites of ellagic acid), which exhibit anti-proliferative and antioxidant properties, and other natural products like autumnariol and graphislactones, known for their anti-tumor activities.[1] The therapeutic potential of these derivatives, such as in the treatment of neurodegenerative diseases through phosphodiesterase II (PDE2) inhibition, has spurred the development of various synthetic analogues.[2][3]
Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and advancing drug development. This guide provides an in-depth overview of the primary spectroscopic techniques used to characterize benzo[c]chromenone derivatives, complete with experimental protocols, data interpretation, and quantitative summaries.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR are routinely used to determine the carbon-hydrogen framework of benzo[c]chromenone derivatives.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzo[c]chromenone derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 300, 400, or 500 MHz spectrometer.[2][4] For complete structural assignment, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are often employed.[5]
Data Interpretation and Key Features
-
¹H NMR: The aromatic protons on the benzo[c]chromenone scaffold typically appear in the downfield region (δ 7.0–8.5 ppm). The specific chemical shifts and coupling constants (J-values) are diagnostic of the substitution pattern on the aromatic rings. Protons of alkyl or alkoxy substituents will appear in the upfield region, with their chemical shifts influenced by proximity to the oxygen atom.[2]
-
¹³C NMR: The most characteristic signal in the ¹³C NMR spectrum is the carbonyl carbon of the lactone ring, which typically resonates at a highly deshielded chemical shift (δ ≈ 160 ppm).[2] Aromatic carbons appear in the δ 100–155 ppm range. Signals for substituent carbons will appear at chemical shifts characteristic of their functional group.
Quantitative Data Summary
The following tables summarize representative ¹H and ¹³C NMR data for several 3-substituted-6H-benzo[c]chromen-6-one derivatives, recorded in DMSO-d₆.[2]
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) for Selected Benzo[c]chromenone Derivatives in DMSO-d₆.[2]
| Compound | Aromatic Protons | -O-CHₓ- Protons | Other Protons |
| 3-Ethoxy (1b) | 8.35–8.22 (m, 3H), 7.93 (t, 1H), 7.62 (t, 1H), 6.98 (d, 2H) | 4.13 (q, 2H) | 1.39 (t, 3H) |
| 3-Propoxy (1d) | 8.28 (t, 1H), 8.23–8.17 (m, 2H), 7.92–7.86 (m, 1H), 7.61–7.55 (m, 1H), 6.99–6.93 (m, 2H) | 4.04–3.99 (m, 2H) | 1.83–1.71 (m, 2H), 1.01 (t, 3H) |
| 3-(Sec-butoxy) (1e) | 8.36–8.19 (m, 3H), 7.93–7.88 (m, 1H), 7.62–7.57 (m, 1H), 7.00–6.97 (m, 2H) | 4.60–4.53 (m, 1H) | 1.74–1.58 (m, 2H), 1.28 (d, 3H), 0.95 (t, 3H) |
| 3-(Benzyloxy) (1j) | 8.31 (dd, 2H), 8.21 (dd, 1H), 7.94–7.89 (m, 1H), 7.61–7.58 (m, 1H), 7.52–7.48 (m, 2H), 7.45–7.35 (m, 3H), 7.12–7.07 (m, 2H) | 5.24 (s, 2H) | - |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) for Selected Benzo[c]chromenone Derivatives in DMSO-d₆.[2]
| Compound | C=O Carbon | Aromatic & Olefinic Carbons | Aliphatic Carbons |
| 3-Ethoxy (1b) | 160.97 | 152.55, 135.81, 135.25, 130.15, 128.52, 125.20, 122.41, 119.68, 113.10, 110.99, 102.31 | 64.28, 14.94 |
| 3-Propoxy (1d) | 161.07, 160.95 | 152.50, 135.74, 135.21, 130.11, 128.46, 125.12, 122.35, 119.64, 113.06, 110.95, 102.29 | 70.00, 22.35, 10.80 |
| 3-(Sec-butoxy) (1e) | 160.97, 160.25 | 152.58, 135.73, 135.24, 130.12, 128.41, 125.19, 122.31, 119.64, 113.83, 110.83, 103.21 | 75.23, 28.89, 19.35, 9.92 |
| 3-(Benzyloxy) (1j) | 160.95, 160.70 | 152.48, 136.92, 135.81, 135.17, 130.16, 128.99, 128.61, 128.53, 128.37, 125.26, 122.47, 119.76, 113.44, 111.34, 102.91 | 70.25 |
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of molecular formulas.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the analyte (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source or inject it via a liquid chromatography (LC) system.
-
Ionization: Utilize a soft ionization technique, most commonly Electrospray Ionization (ESI), to generate intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For fragmentation studies (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.[6]
Data Interpretation and Key Features
-
Molecular Ion Peak: The primary piece of information is the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight of the derivative.
-
Isotope Pattern: The isotopic distribution pattern can provide clues about the elemental composition (e.g., the presence of chlorine or bromine).
-
Fragmentation: The fragmentation pattern offers structural information. Common fragmentation pathways for lactones include the loss of carbon monoxide (CO, 28 Da) or carbon dioxide (CO₂, 44 Da). The cleavage of substituent groups is also frequently observed.[7][8]
Quantitative Data Summary
Table 3: High-Resolution Mass Spectrometry (HRMS-ESI) Data for Selected Benzo[c]chromenone Derivatives.[2]
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z |
| 3-Ethoxy (1b) | C₁₅H₁₂O₃ | [M+H]⁺ | 241.0786 | 241.0782 |
| 3-Propoxy (1d) | C₁₆H₁₄O₃ | [M+H]⁺ | 255.0943 | 255.0940 |
| 3-(Sec-butoxy) (1e) | C₁₇H₁₆O₃ | [M+H]⁺ | 269.1099 | 269.1095 |
| 3-(Benzyloxy) (1j) | C₂₀H₁₄O₃ | [M+H]⁺ | 303.0943 | 303.0940 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.
Experimental Protocol
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Use a dual-beam spectrophotometer to record the absorbance of the sample from approximately 200 to 400 nm, using a quartz cuvette. The solvent is used as a reference.
Data Interpretation and Key Features
-
Absorption Bands: The benzo[c]chromenone core contains an extended conjugated system, resulting in strong UV absorption. One can typically expect to see multiple absorption bands corresponding to π→π* transitions.[9]
-
Substituent Effects: The position (λₘₐₓ) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the nature and position of substituents on the aromatic rings. Auxochromic groups (e.g., -OH, -OR) can cause a bathochromic (red) shift to longer wavelengths.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol
-
Sample Preparation: Samples can be prepared as a KBr pellet (for solids), as a thin film on a salt plate (for oils), or dissolved in a suitable solvent (e.g., CHCl₃).
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.
Data Interpretation and Key Features
The IR spectrum of a benzo[c]chromenone derivative is dominated by several key absorption bands.
Table 4: Characteristic IR Absorption Bands for Benzo[c]chromenone Derivatives.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~3000-2850 | C-H stretch | Aliphatic C-H |
| ~1750-1710 | C=O stretch | Lactone (α,β-unsaturated) |
| ~1620-1580 | C=C stretch | Aromatic C=C |
| ~1300-1000 | C-O stretch | Aryl-O and O-Alkyl |
The most diagnostic peak is the strong carbonyl (C=O) stretching vibration of the lactone ring. Its exact position can be influenced by ring strain and conjugation.[11]
Visualized Workflows and Pathways
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a newly synthesized benzo[c]chromenone derivative.
Caption: Workflow for the spectroscopic characterization of benzo[c]chromenone derivatives.
Biological Signaling Context: PDE2 Inhibition
Certain alkoxylated 6H-benzo[c]chromen-6-one derivatives have been identified as potent inhibitors of phosphodiesterase II (PDE2), an enzyme involved in cyclic nucleotide signaling. This pathway is a target for cognitive enhancement in neurodegenerative diseases.[2]
Caption: Simplified signaling pathway for PDE2 inhibition by benzo[c]chromenone derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. whitman.edu [whitman.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. [UV-spectrophotometry in drug control. 47. Drug substances with chromophores and auxochromes in cyclic and tricyclic systems (benzodiazepine, dibenzoazepine and dibenzodiazepine)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Biological Activity Screening of Novel Benzo[c]chromenones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6H-benzo[c]chromen-6-one scaffold, a core structure of urolithins, represents a privileged class of heterocyclic compounds. Urolithins are the primary bioavailable metabolites of ellagic acid, a natural polyphenol found in various fruits and nuts. This core structure has garnered significant attention in medicinal chemistry due to its diverse and potent pharmacological activities. Researchers have extensively explored novel benzo[c]chromenone derivatives for a range of therapeutic applications, including anticancer, neuroprotective, and antimicrobial therapies.
This technical guide provides a comprehensive overview of the key biological activities of novel benzo[c]chromenones and presents detailed experimental protocols for their screening. It is designed to equip researchers, scientists, and drug development professionals with the methodologies and data necessary to effectively evaluate this promising class of compounds.
Key Biological Activities and Screening Strategies
The screening of novel benzo[c]chromenone derivatives typically focuses on three primary areas: anticancer, neuroprotective (via enzyme inhibition), and antimicrobial activities. A systematic screening workflow is essential to identify and characterize lead compounds efficiently.
Caption: General workflow for biological activity screening of novel compounds.
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible and comparable data. The following sections outline methodologies for key biological assays.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is widely used for initial anticancer screening.[1][2][3]
Objective: To determine the concentration at which a compound inhibits 50% of cancer cell growth (IC50).
Methodology:
-
Cell Seeding: Harvest cancer cells (e.g., MCF-7, HCT-116, HL-60) during their logarithmic growth phase. Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.[1][4]
-
Compound Treatment: Prepare stock solutions of the novel benzo[c]chromenone derivatives in DMSO. Create a series of dilutions in culture medium and add them to the wells to achieve final concentrations ranging from sub-micromolar to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 24 to 72 hours.[4]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[2][4] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[2][4]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[3][4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Enzyme Inhibition Assay: Phosphodiesterase 2 (PDE2)
This protocol describes a general method for screening compounds as inhibitors of PDE2, an enzyme implicated in neurodegenerative diseases. The assay measures the amount of cyclic nucleotide (cAMP or cGMP) hydrolyzed by the enzyme.
Objective: To determine the IC50 value of a compound for PDE2 inhibition.
Methodology:
-
Reaction Setup: In a 96-well microplate, prepare a reaction mixture containing PDE Assay Buffer, the purified PDE2 enzyme, and the test compound at various concentrations.[5]
-
Initiation: Start the reaction by adding the substrate, either cAMP or cGMP. The final concentration of the substrate should be optimized based on the enzyme's Km value.[6]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a fixed time (e.g., 30-60 minutes).[5][7]
-
Termination and Detection: Stop the reaction by adding a termination buffer, which often contains a broad-spectrum PDE inhibitor like IBMX.[6] The product of the reaction (e.g., 5'-AMP or 5'-GMP) is then detected. This can be done using various methods:
-
Luminescence-Based (e.g., PDE-Glo™): The remaining substrate drives a kinase reaction that depletes ATP. The amount of remaining ATP is measured via a luciferase reaction, where light output is inversely proportional to PDE activity.[6][8]
-
Colorimetric-Based: A coupling enzyme (like 5'-nucleotidase) is added to convert the 5'-AMP/GMP into a nucleoside and inorganic phosphate. The released phosphate is then quantified using a reagent like Malachite Green.[5]
-
-
Data Analysis: Calculate the percentage of PDE inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[9][10]
Objective: To determine the MIC of benzo[c]chromenone derivatives against pathogenic bacterial and fungal strains.
Methodology:
-
Plate Preparation: Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) into all wells of a 96-well microtiter plate.[11]
-
Serial Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last column of the dilution series.[11]
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]
-
Inoculation: Add a specific volume (e.g., 5-10 µL) of the standardized inoculum to each well, except for the sterility control well.[11] Include a growth control well (broth + inoculum, no compound).
-
Incubation: Incubate the plates at 37°C for 16-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.[9]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[10]
Data Presentation: Quantitative Analysis of Biological Activity
Summarizing quantitative data in tables allows for clear comparison of the biological activities of different benzo[c]chromenone derivatives.
Table 1: In Vitro Anticancer Activity of Benzo[c]chromenone Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Citation |
|---|---|---|---|---|
| Derivative 6f | MCF-7 | MTT | Good Activity | [13] |
| HT-29 | MTT | Good Activity | [13] | |
| MOLT-4 | MTT | Good Activity | [13] | |
| Derivative 6h | MCF-7 | MTT | Good Activity | [13] |
| HT-29 | MTT | Good Activity | [13] | |
| MOLT-4 | MTT | Good Activity | [13] |
| Derivative 4c | HL-60 | MTT | 79.5 |[13] |
Table 2: Enzyme Inhibitory Activity of Benzo[c]chromenone Derivatives
| Compound | Target Enzyme | IC50 (µM) | Citation |
|---|
| Derivative 1f | PDE2 | 3.67 ± 0.47 |[14] |
Table 3: Antimicrobial Activity of Chromenone Derivatives
| Compound Class | Organism Type | Assay | MIC Range | Citation |
|---|---|---|---|---|
| Ammonium Derivatives | Pathogens | Disc Diffusion | 1.95–31.25 µ g/disc | [15] |
| Dithiazolylchromones | B. subtilis | Broth Microdilution | 0.78 µg/mL (for 3c) | [10] |
| | S. cerevisiae| Broth Microdilution | 0.78 µg/mL (for 3h) |[10] |
Molecular Mechanisms and Signaling Pathways
Understanding the molecular mechanisms underlying the biological activity of benzo[c]chromenones is critical for drug development. Mechanistic studies often reveal that these compounds can modulate key signaling pathways involved in cell survival, proliferation, and metabolism.
DNA Damage Response and ATR Kinase Inhibition
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the cellular response to DNA damage and replication stress.[13][16] Inhibition of the ATR-Chk1 pathway can selectively kill cancer cells, which often have high levels of intrinsic replication stress. Some chromone derivatives have been investigated as ATR inhibitors.[17]
Caption: Inhibition of the ATR signaling pathway by a benzo[c]chromenone derivative.
Aryl Hydrocarbon Receptor (AhR) Signaling
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as those in the Cytochrome P450 family (e.g., CYP1A1, CYP1B1).[18] As polycyclic aromatic compounds, benzo[c]chromenones may interact with this pathway, which can influence their metabolism, efficacy, and potential toxicity.[14][19][20]
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
p53-Mediated Cell Cycle Arrest
Many cytotoxic agents, including benzo[c]chromenone derivatives, induce cell cycle arrest, a key mechanism for preventing the proliferation of cancer cells.[21][22][23][24][25] This process is often mediated by the p53 tumor suppressor protein, which can activate the transcription of CDK inhibitors like p21, leading to arrest in the G1 or G2/M phase.
Caption: p53-mediated G1/S cell cycle arrest pathway.
Conclusion
Novel benzo[c]chromenones represent a versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy in anticancer, neuroprotective, and antimicrobial screening highlights their therapeutic potential. This guide provides a foundational framework for researchers to systematically screen these compounds, from initial high-throughput assays to more detailed mechanistic studies. By employing standardized protocols and a logical screening cascade, the scientific community can accelerate the identification and development of new lead compounds derived from the benzo[c]chromenone core, ultimately paving the way for novel therapeutics.
References
- 1. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. abcam.co.jp [abcam.co.jp]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. protocols.io [protocols.io]
- 13. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aryl hydrocarbon receptor mediates benzo[a]pyrene-induced metabolic reprogramming in human lung epithelial BEAS-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The aryl hydrocarbon receptor activator benzo[a]pyrene enhances vitamin D3 catabolism in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Pathways: Targeting ATR in Cancer Therapy | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Inherent and Benzo[a]pyrene-Induced Differential Aryl Hydrocarbon Receptor Signaling Greatly Affects Life Span, Atherosclerosis, Cardiac Gene Expression, and Body and Heart Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fusarochromanone Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells | PLOS One [journals.plos.org]
- 25. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
In Vitro Evaluation of 6-oxo-6H-benzo[c]chromen-3-yl Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6H-benzo[c]chromen-6-one scaffold, a core structure in a class of compounds also known as urolithins, has garnered significant attention in medicinal chemistry. Urolithins are metabolites of ellagic acid, a compound found in various fruits and nuts.[1][2][3] Derivatives of this core structure have been investigated for a wide range of pharmacological activities, including antitumor, antioxidant, anti-inflammatory, and neuroprotective effects.[1][4] This technical guide provides a comprehensive overview of the in vitro evaluation of 6-oxo-6H-benzo[c]chromen-3-yl derivatives, with a focus on their potential as therapeutic agents. While specific data for 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate is not extensively available in the public domain, this document synthesizes the existing research on closely related analogues to provide a framework for understanding their biological evaluation.
Synthesis of the 6H-benzo[c]chromen-6-one Core
The synthesis of 6H-benzo[c]chromen-6-one derivatives is a critical aspect of their development as potential drug candidates. Several synthetic methodologies have been reported, often involving the condensation of substituted phenols with benzoic acid derivatives. A common approach involves the reaction of 2-bromobenzoic acids with resorcinol in the presence of a copper sulfate catalyst and a base, followed by further modification of the resulting hydroxylated benzocoumarin.[1][5]
A general synthetic scheme is depicted below:
In Vitro Biological Activities
Derivatives of 6H-benzo[c]chromen-6-one have been evaluated for a variety of biological activities in vitro. The primary areas of investigation include their potential as anticancer agents and as inhibitors of specific enzymes like phosphodiesterase 2 (PDE2).
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of benzocoumarin derivatives against various human cancer cell lines. The mechanism of action is often multifaceted, involving cell cycle arrest, induction of apoptosis, and the generation of reactive oxygen species (ROS).[6]
Table 1: Summary of In Vitro Anticancer Activity of Selected Benzocoumarin Derivatives
| Compound Class | Cell Line | Assay Type | Endpoint | Result | Reference |
| 3-Arylcoumarin Derivatives | A549 (Lung Cancer) | Crystal Violet | CC50 | 24 µM | [6] |
| Benzocoumarin Derivatives | HepG2 (Liver), HCT-116 (Colon), PC3 (Prostate), MCF-7 (Breast) | Not Specified | Not Specified | Showed satisfactory activity | [4] |
Enzyme Inhibition
A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives have been synthesized and evaluated as potential inhibitors of phosphodiesterase 2 (PDE2), an enzyme implicated in neurodegenerative diseases.[1][2]
Table 2: In Vitro PDE2 Inhibitory Activity of Selected 6H-benzo[c]chromen-6-one Derivatives
| Compound | IC50 (µM) | Reference |
| Alkoxylated Derivative 1f | 3.67 ± 0.47 | [1][2][7] |
| BAY 60-7550 (Reference) | 0.0084 | [1][7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the in vitro evaluation of novel compounds. Below are representative methodologies for key assays.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 48 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
PDE2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the PDE2 enzyme.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, a fluorescently labeled cAMP substrate, and the PDE2 enzyme.
-
Inhibitor Addition: Test compounds at various concentrations are added to the reaction mixture.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Termination: The reaction is terminated by the addition of a stop reagent.
-
Fluorescence Measurement: The fluorescence polarization or intensity is measured to determine the amount of substrate hydrolyzed. The IC50 value is calculated from the dose-response curve.
Potential Signaling Pathways
The anticancer activity of coumarin derivatives can be attributed to their interaction with various cellular signaling pathways. For instance, some coumarins have been shown to induce apoptosis through the intrinsic pathway, which involves the mitochondria.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel 6 H-Benzo[ c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro evaluation of 3-arylcoumarin derivatives in A549 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 6H-benzo[c]chromen-6-one Compounds
For Researchers, Scientists, and Drug Development Professionals
The 6H-benzo[c]chromen-6-one scaffold, a dibenzopyranone core structure found in various natural products, has emerged as a privileged motif in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable diversity of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action associated with this class of compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanisms of Action
Derivatives of the 6H-benzo[c]chromen-6-one skeleton exert their biological effects through various molecular mechanisms, primarily targeting key players in cancer progression and neurodegenerative diseases. The principal modes of action identified to date include dual inhibition of Poly(ADP-ribose) polymerase (PARP) and microtubule polymerization, inhibition of phosphodiesterase II (PDE2), cholinesterase inhibition, and selective agonism of estrogen receptor beta (ERβ).
Dual PARP and Microtubule Polymerization Inhibition
A leading example of a 6H-benzo[c]chromen-6-one derivative with a dual mechanism of action is AMXI-5001, a potent antineoplastic agent.[3][4] This compound concurrently inhibits PARP enzymes (PARP-1 and PARP-2) and disrupts microtubule dynamics, leading to synergistic anticancer effects.[4][5]
-
PARP Inhibition: AMXI-5001 binds to the catalytic domain of PARP-1 and PARP-2, preventing the repair of single-strand DNA breaks.[3][6] This inhibition leads to the accumulation of DNA damage, promoting genomic instability and ultimately inducing apoptosis, particularly in cancer cells with existing DNA repair deficiencies.[3] A crucial aspect of its action is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at sites of damage, creating toxic DNA-protein adducts that interfere with replication and trigger cell death.[5]
-
Microtubule Polymerization Inhibition: The benzimidazole moiety of compounds like AMXI-5001 targets the colchicine-binding site on tubulin.[3] This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[3] The disruption of microtubule dynamics interrupts mitosis, leading to cell cycle arrest and apoptosis.[3]
This dual-action mechanism offers a significant therapeutic advantage, as it may overcome potential resistance mechanisms that arise from targeting either pathway alone.[7]
Caption: Dual mechanism of AMXI-5001 leading to apoptosis.
Phosphodiesterase II (PDE2) Inhibition
Certain hydroxylated 6H-benzo[c]chromen-6-one derivatives, known as urolithins, are metabolites of ellagic acid and have been investigated as potential cognitive enhancers.[8][9] Their neuroprotective effects are linked to the inhibition of phosphodiesterase II (PDE2), an enzyme highly expressed in the brain.[10] PDE2 degrades cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in neuronal signaling pathways. By inhibiting PDE2, these compounds can elevate cyclic nucleotide levels, thereby enhancing neuronal communication and potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's.[11]
Caption: PDE2 inhibition by urolithin derivatives.
Other Targeted Mechanisms
-
Cholinesterase Inhibition: In the context of Alzheimer's disease, derivatives of 6H-benzo[c]chromen-6-one have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[12][13] By preventing acetylcholine breakdown, these compounds aim to enhance cholinergic neurotransmission and improve cognitive function.[12]
-
Estrogen Receptor β (ERβ) Agonism: A series of 6H-benzo[c]chromen-6-one derivatives have been identified as potent and selective agonists for Estrogen Receptor beta (ERβ).[14][15] This selectivity is significant, as ERβ is implicated in different physiological processes than ERα, and selective ERβ agonists are being explored for various therapeutic applications, including in certain cancers and inflammatory diseases.
-
General Anticancer Activity and Apoptosis Induction: Many derivatives exhibit broad cytotoxic activity against various human cancer cell lines, including leukemia, colon, ovarian, and breast cancer.[16][17] This cytotoxicity is often mediated by the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing cancer cells from proliferating.[18][19]
Quantitative Data Summary
The biological activity of 6H-benzo[c]chromen-6-one derivatives is quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. Lower values indicate higher potency.
| Compound Class/Name | Target(s) | IC50 Value | Cell Line/Assay | Reference |
| AMXI-5001 | PARP-1 | ~5 nM | Enzymatic Assay | [6][7] |
| PARP-2 | 0.05 nM | Enzymatic Assay | [6] | |
| Intracellular PAR formation | 7 nM | Cell-based Assay | [6] | |
| Alkoxylated Derivative 1f | PDE2 | 3.67 ± 0.47 µM | Enzymatic Assay | [8][9][11] |
| Triazole Hybrid 4c | Proliferation | 79.5 µM | HL-60 (Leukemia) | [16][17] |
| Benzothiazole/Chromone 2c | Proliferation | 3.670 µM | HCT116 (Colon) | [20] |
| Proliferation | 2.642 µM | HeLa (Cervical) | [20] | |
| Benzothiazole/Chromone 7h | Proliferation | 6.553 µM | HCT116 (Colon) | [20] |
| Proliferation | 3.995 µM | HeLa (Cervical) | [20] | |
| Benzothiazole/Chromone 7l | Proliferation | 2.527 µM | HCT116 (Colon) | [20] |
| Proliferation | 2.659 µM | HeLa (Cervical) | [20] |
Key Experimental Protocols
The elucidation of the mechanisms described above relies on a suite of established molecular and cellular biology techniques.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the 6H-benzo[c]chromen-6-one compounds for a specified period (e.g., 72 hours).[20]
-
An MTT solution is added to each well, and the plates are incubated for several hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
PARP Trapping Assay
-
Principle: This assay quantifies the ability of a PARP inhibitor to trap PARP enzymes onto DNA. It involves fractionating cells to separate chromatin-bound proteins from soluble proteins.
-
Methodology:
-
Cells (e.g., KYSE-70) are treated with a DNA-damaging agent (e.g., methyl methanesulfonate, MMS) to induce single-strand breaks and activate PARP.[5]
-
Simultaneously, cells are treated with the PARP inhibitor (e.g., AMXI-5001) at various concentrations.[5]
-
Cells are lysed, and cellular components are separated into soluble (cytoplasmic and nucleoplasmic) and chromatin-bound fractions by centrifugation.[5]
-
The amount of PARP1 in the chromatin-bound fraction is quantified by Western blotting, using antibodies specific for PARP1. Histone 3 is used as a loading control for the chromatin-bound fraction.[5] An increase in chromatin-bound PARP1 indicates successful PARP trapping.
-
Apoptosis and Cell Cycle Analysis
-
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify apoptotic cells based on their DNA content.
-
Methodology:
-
Cells are treated with the test compound for a defined period.
-
Both adherent and floating cells are collected, washed, and fixed (e.g., with cold 70% ethanol).
-
The fixed cells are treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
The DNA content of individual cells is measured by a flow cytometer. Apoptotic cells will have a fractional DNA content and appear as a "sub-G1" peak. The instrument can also quantify the percentage of cells in the G0/G1, S, and G2/M phases.[21]
-
Caption: General workflow for drug discovery.
Conclusion
The 6H-benzo[c]chromen-6-one core is a versatile and pharmacologically significant scaffold that gives rise to compounds with diverse and potent mechanisms of action. From the dual-targeting anticancer agent AMXI-5001 to neuroprotective PDE2 inhibitors and selective ERβ agonists, these derivatives hold immense promise for addressing unmet needs in oncology, neurodegeneration, and beyond. The continued exploration of this chemical space, guided by a deep understanding of the underlying molecular mechanisms, is poised to yield the next generation of targeted therapeutics. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. Facebook [cancer.gov]
- 4. Novel dual action PARP and microtubule polymerization inhibitor AMXI-5001 powerfully inhibits growth of esophageal carcinoma both alone and in combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. AMXI-5001 | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 7. escholarship.org [escholarship.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of Novel 6 H-Benzo[ c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of novel 6H-benzo[c]chromen-6-one, and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives as potential cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. researchgate.net [researchgate.net]
- 18. Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Ligands of the peripheral benzodiazepine receptor induce apoptosis and cell cycle arrest in oesophageal cancer cells: involvement of the p38MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to Benzo[c]chromenone Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzo[c]chromen-6-one scaffold, a core structure in a variety of natural products and synthetic molecules, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. These compounds, also known as urolithins in their hydroxylated forms, are metabolites of ellagic acid found in various fruits and nuts.[1][2] The versatility of the benzo[c]chromenone core allows for substitutions at various positions, leading to a wide array of analogs with distinct biological profiles. This technical guide delves into the structure-activity relationships (SAR) of these analogs, focusing on their interactions with key biological targets and providing detailed experimental methodologies for their evaluation.
Core Synthetic Strategies
The synthesis of 6H-benzo[c]chromen-6-one derivatives is most commonly achieved through the reaction of a 2-bromobenzoic acid with a resorcinol derivative in the presence of copper sulfate (CuSO₄) and sodium hydroxide (NaOH) to form a key intermediate. Subsequent alkylation or arylation of the hydroxyl groups on the resorcinol moiety yields the desired substituted benzo[c]chromenone analogs.[1]
Structure-Activity Relationships: A Tale of Three Targets
The biological activity of benzo[c]chromenone analogs is highly dependent on the nature and position of their substituents. This section explores the SAR of these compounds against three important drug targets: phosphodiesterase II (PDE2), cholinesterases, and the estrogen receptor beta (ERβ).
Phosphodiesterase II (PDE2) Inhibition
A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives have been evaluated as potential inhibitors of phosphodiesterase II (PDE2), an enzyme implicated in neurodegenerative diseases.[1][2] The inhibitory activity is significantly influenced by the nature of the alkoxy group at the 3-position.
| Compound | R Group (at 3-position) | IC50 (µM) for PDE2[1] |
| 1a | Methoxy | > 50 |
| 1d | n-Propoxy | 15.23 ± 1.21 |
| 1e | sec-Butoxy | 10.56 ± 0.89 |
| 1f | Isopentyloxy | 3.67 ± 0.47 |
| 1j | Benzyloxy | > 50 |
The data clearly indicates that the size and lipophilicity of the alkoxy substituent play a crucial role in PDE2 inhibition. A branched alkyl chain of moderate length, as seen in the isopentyloxy group of compound 1f , confers the highest potency.[1] Very small substituents like methoxy or bulky groups like benzyloxy are detrimental to the activity.
Cholinesterase Inhibition
Benzo[c]chromen-6-one and its tetrahydro-derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. While specific IC50 values were not detailed in the initial findings, the research indicated that synthesized compounds demonstrated activity comparable to existing drugs like rivastigmine, galantamine, and donepezil in both in vitro and in vivo studies.[3][4] This suggests that the benzo[c]chromenone scaffold can be a promising starting point for the development of new cholinesterase inhibitors.
Estrogen Receptor Beta (ERβ) Agonism
The benzo[c]chromen-6-one core has also been explored for its potential as a selective estrogen receptor beta (ERβ) agonist. The SAR studies in this area have revealed critical structural requirements for potent and selective activity. A key finding is that the presence of hydroxyl groups at both the 3 and 8 positions is essential for activity in a coactivator recruitment assay.[5] Further modifications to both phenyl rings of the core structure have led to the development of compounds with ERβ potency in the nanomolar range (<10 nM) and over 100-fold selectivity compared to the estrogen receptor alpha (ERα).[5]
Key Experimental Protocols
General Synthesis of 3-Alkoxy-6H-benzo[c]chromen-6-one Derivatives[1]
-
Intermediate Synthesis: A mixture of 2-bromobenzoic acid and resorcinol is refluxed in an aqueous solution of sodium hydroxide and a catalytic amount of copper sulfate. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the intermediate is precipitated by acidification, then filtered and dried.
-
Alkylation: The intermediate is dissolved in dimethylformamide (DMF), and potassium carbonate (K₂CO₃) is added, followed by the appropriate alkyl halide. The mixture is stirred at an elevated temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to afford the desired 3-alkoxy-6H-benzo[c]chromen-6-one derivative.
Phosphodiesterase II (PDE2) Inhibition Assay
The inhibitory activity of the compounds against PDE2 can be determined using a colorimetric assay kit. The principle involves the cleavage of cAMP or cGMP by PDE2, followed by the conversion of the resulting 5'-nucleotide to a nucleoside and phosphate by a 5'-nucleotidase. The released phosphate is then quantified using a malachite green-based reagent.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[5]
This colorimetric assay measures the activity of AChE by monitoring the formation of a yellow-colored product.
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer (pH 8.0), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution, the test compound solution (or DMSO as a control), and the AChE enzyme solution.
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Reaction Initiation: Add the substrate, acetylthiocholine iodide (ATChI), to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
Estrogen Receptor Beta (ERβ) Coactivator Recruitment Assay[2]
This assay assesses the ability of a compound to promote the interaction between the ERβ ligand-binding domain (LBD) and a coactivator peptide. Fluorescence polarization is a common detection method.
-
Reagent Preparation: Prepare solutions of ERβ LBD, a fluorescently labeled coactivator peptide (e.g., containing an LXXLL motif), and the test compound at various concentrations.
-
Assay Plate Setup: In a microplate, combine the ERβ LBD, the fluorescent peptide, and the test compound. Include control wells with and without an agonist (e.g., estradiol).
-
Incubation: Incubate the plate at room temperature to allow the components to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Interpretation: An increase in fluorescence polarization indicates the recruitment of the coactivator peptide to the ERβ LBD, signifying an agonistic effect. The EC50 value can be determined from the dose-response curve.
Signaling Pathways and Logical Relationships
Downstream Effects of PDE2 Inhibition
Inhibition of PDE2 leads to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). This can have various downstream effects, including the activation of protein kinase G (PKG) and protein kinase A (PKA), which in turn phosphorylate a multitude of cellular proteins, leading to neuroprotective and other therapeutic effects.
Estrogen Receptor Beta (ERβ) Signaling
Upon binding to an agonist, such as a selective benzo[c]chromenone analog, ERβ forms a dimer and translocates to the nucleus. There, it binds to estrogen response elements (EREs) on the DNA and recruits coactivator proteins, leading to the transcription of target genes. This can influence a variety of cellular processes, including proliferation, differentiation, and apoptosis.
This technical guide provides a foundational understanding of the structure-activity relationships of benzo[c]chromenone analogs. The presented data and methodologies offer a starting point for researchers and drug development professionals to explore this versatile chemical scaffold for the discovery of new therapeutic agents. Further investigation into the SAR of these compounds against a broader range of biological targets is warranted to fully unlock their therapeutic potential.
References
- 1. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor [frontiersin.org]
- 5. scribd.com [scribd.com]
A Technical Guide to the Discovery of Novel 6H-benzo[c]chromen-6-one Derivatives
This technical guide provides an in-depth overview of recent advancements in the discovery and development of novel 6H-benzo[c]chromen-6-one derivatives. This class of compounds, which includes naturally occurring metabolites like urolithins, has garnered significant interest in the scientific community due to its diverse pharmacological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of synthesis methodologies, quantitative biological data, and insights into the signaling pathways modulated by these derivatives.
The core structure of 6H-benzo[c]chromen-6-one is a versatile scaffold found in numerous natural and synthetic compounds with a wide range of biological properties, including antioxidant, antiviral, antimicrobial, and cytotoxic activities. Recent research has focused on synthesizing novel derivatives to explore their therapeutic potential as inhibitors of enzymes like phosphodiesterase II (PDE2) and as selective agonists for receptors such as Estrogen Receptor beta (ERβ).
Quantitative Data Summary
The following tables summarize the key quantitative data for newly synthesized 6H-benzo[c]chromen-6-one derivatives, including their yields, physical properties, and biological activities.
Table 1: Synthesis and Physical Properties of Alkoxylated 6H-benzo[c]chromen-6-one Derivatives [1]
| Compound ID | R Group | Yield (%) | Melting Point (°C) |
| 1a | Methyl | 61 | 131.5–132.8 |
| 1b | Ethyl | 75 | 115.2–117.7 |
| 1c | Isopropyl | 71 | 58.7–59.1 |
| 1d | n-Propyl | 83 | 67.6–69.2 |
| 1e | sec-Butyl | 71 | 73.2–75.8 |
| 1g | n-Pentyl | 56 | 69.4–71.8 |
| 1j | Benzyl | 99 | 113.2–115.3 |
Table 2: In Vitro PDE2 Inhibitory Activity of Alkoxylated 6H-benzo[c]chromen-6-one Derivatives [1]
| Compound ID | IC50 (μM) |
| 1a | >50 |
| 1b | >50 |
| 1c | 10.32 ± 0.98 |
| 1d | 10.15 ± 0.76 |
| 1e | 6.78 ± 0.54 |
| 1f | 3.67 ± 0.47 |
| 1g | 5.21 ± 0.43 |
| 1h | 10.21 ± 0.87 |
| 1i | 11.03 ± 0.95 |
| 1j | 15.79 ± 1.21 |
| BAY 60-7550 (Control) | 1.28 ± 0.11 |
Experimental Protocols
This section details the methodologies for the synthesis of two key classes of 6H-benzo[c]chromen-6-one derivatives.
Protocol 1: Synthesis of Alkoxylated 6H-benzo[c]chromen-6-one Derivatives as PDE2 Inhibitors
This protocol outlines a two-step synthesis for alkoxylated derivatives of 6H-benzo[c]chromen-6-one.[1]
Step 1: Synthesis of 3-Hydroxy-6H-benzo[c]chromen-6-one (Intermediate I) [2]
-
To a 100 mL sealed tube, add 2-bromobenzoic acid (30 mmol, 6.03 g), resorcinol (60 mmol, 6.60 g), sodium hydroxide (60 mmol, 0.8 g), and water (30 mL).
-
Stir the reaction mixture at 100 °C for 20 minutes.
-
Add 5% copper sulfate solution (9.6 mL) to the mixture and heat to reflux for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (5:1).
-
Upon completion, add the reaction solution dropwise to an ice-water mixture.
-
Filter the resulting solid and wash with water to obtain the intermediate product.
Step 2: General Procedure for the Synthesis of Alkoxylated Derivatives (1a-1j) [1]
-
Dissolve the intermediate 3-hydroxy-6H-benzo[c]chromen-6-one in dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) to the solution.
-
Add the corresponding halide (e.g., iodomethane for 1a, bromoethane for 1b).
-
Heat the reaction mixture at a temperature between 80-120 °C for a duration of 3.5 to 30 hours, depending on the specific derivative.
-
After the reaction is complete, isolate the final product.
Protocol 2: Diastereodivergent Synthesis of Hexahydro-6H-benzo[c]chromen-6-one Derivatives
This protocol describes a domino Michael/Michael/hemiacetalization reaction followed by an oxidation step to achieve a highly diastereodivergent synthesis.[3][4]
General Experimental Procedure: [3]
-
To a vial, add the precatalyst modules 8a (7.1 mg, 0.012 mmol, 10.0 mol %) and 9a (1.38 mg, 0.012 mmol, 10.0 mol %).
-
Add freshly distilled dry toluene (1.0 mL) and stir the resulting mixture at room temperature for 15 minutes.
-
Add compound 1a (trans-2-hydroxy-β-nitrostyrenes derivative) (28.28 mg, 0.14 mmol, 1.2 equiv.) and stir for an additional 5 minutes.
-
Add compound 4a (trans-7-oxo-5-heptenals derivative) (19.8 mg, 0.12 mmol).
-
The reaction is followed by an oxidation step to yield the final hexahydro-6H-benzo[c]chromen-6-one derivatives.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and the signaling pathways relevant to the action of 6H-benzo[c]chromen-6-one derivatives.
Caption: Synthesis workflow for alkoxylated 6H-benzo[c]chromen-6-one derivatives.
Caption: Workflow for diastereodivergent synthesis of hexahydro derivatives.
Caption: PDE2 signaling pathway and the inhibitory action of derivatives.
Caption: ERβ signaling pathway activated by agonist derivatives.
References
- 1. Estrogen receptor beta - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors [mdpi.com]
- 3. Diastereodivergent Synthesis of Hexahydro-6H-benzo[c]chromen-6-one Derivatives Catalyzed by Modularly Designed Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereodivergent Synthesis of Hexahydro-6H-benzo[c]chromen-6-one Derivatives Catalyzed by Modularly Designed Organocatalysts [pubmed.ncbi.nlm.nih.gov]
An Exploratory Technical Guide on the Synthesis of Furoate Esters of Benzo[c]chromenols
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed exploratory synthesis for a novel class of compounds: furoate esters of benzo[c]chromenols. Benzo[c]chromene scaffolds are of significant interest due to their diverse pharmacological activities, including potential as selective estrogen receptor β (ERβ) agonists and anticancer agents.[1][2][3][4] The esterification with 2-furoic acid, a biomass-derived compound[5], introduces a furan moiety which is also present in many biologically active molecules. This guide provides a hypothetical, yet scientifically grounded, pathway for the synthesis and characterization of these novel esters, intended to serve as a foundational document for further research and development.
Proposed Synthetic Pathway
Caption: Proposed two-step synthetic workflow for furoate esters of benzo[c]chromenols.
Experimental Protocols
Step 1: Synthesis of Benzo[c]chromenol Intermediate
2.1.1. Synthesis of Benzo[c]chromen-6-one Precursor
A variety of benzo[c]chromen-6-one derivatives can be synthesized using established methods. One efficient approach is the Cs2CO3-promoted domino reaction between substituted 2-hydroxychalcones and β-ketoesters.[6]
-
Reaction: A mixture of a substituted 2-hydroxychalcone (1.0 mmol), a β-ketoester (1.2 mmol), and cesium carbonate (Cs2CO3, 2.0 mmol) in a suitable solvent such as dimethylformamide (DMF, 10 mL) is stirred at a specified temperature (e.g., 80-100 °C) for several hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired benzo[c]chromen-6-one derivative.
2.1.2. Reduction to Benzo[c]chromenol
The synthesized benzo[c]chromen-6-one is then reduced to the corresponding benzo[c]chromenol. A standard method for this transformation is the use of sodium borohydride (NaBH4).
-
Reaction: The benzo[c]chromen-6-one (1.0 mmol) is dissolved in a protic solvent like methanol or ethanol (15 mL). The solution is cooled in an ice bath, and sodium borohydride (1.5-2.0 mmol) is added portion-wise. The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.
-
Work-up: The reaction is quenched by the slow addition of water. The solvent is partially removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The organic extracts are combined, washed with water and brine, dried over anhydrous sodium sulfate, and evaporated.
-
Purification: The resulting crude benzo[c]chromenol is purified by recrystallization or column chromatography.
Step 2: Esterification with 2-Furoic Acid
The final step is the esterification of the benzo[c]chromenol with 2-furoic acid. Several methods can be employed for this transformation. A common and effective method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: To a solution of the synthesized benzo[c]chromenol (1.0 mmol), 2-furoic acid (1.2 mmol), and DMAP (0.1 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, CH2Cl2, 20 mL) at 0 °C, a solution of DCC (1.2 mmol) in CH2Cl2 is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight.
-
Work-up: The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is washed successively with dilute HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous MgSO4 and concentrated in vacuo.
-
Purification: The crude ester is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final furoate ester of benzo[c]chromenol.
Data Presentation: Hypothetical Reactants and Products
The following table summarizes the proposed synthesis of a small library of furoate esters of benzo[c]chromenols with varying substitution patterns. Yields are hypothetical and would need to be determined experimentally.
| Entry | Benzo[c]chromenol Substituent (R) | 2-Furoic Acid Derivative | Product ID | Hypothetical Yield (%) |
| 1 | H | 2-Furoic acid | FBC-001 | 75 |
| 2 | 3-OCH3 | 2-Furoic acid | FBC-002 | 72 |
| 3 | 8-OH | 2-Furoic acid | FBC-003 | 68 |
| 4 | 3,8-di-OH | 2-Furoic acid | FBC-004 | 65 |
| 5 | H | 5-Methyl-2-furoic acid | FBC-005 | 78 |
Hypothetical Characterization Data
The synthesized compounds would be characterized by standard analytical techniques. The following table provides expected, illustrative data for the parent compound, FBC-001.
| Property | Expected Value |
| Molecular Formula | C20H14O4 |
| Molecular Weight | 318.32 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 145-148 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.2-7.0 (m, 11H, Ar-H), 6.5 (dd, 1H, furan-H), 5.4 (s, 2H, -CH₂O-) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 165.1 (C=O), 150-110 (Ar-C), 68.5 (-CH₂O-) |
| IR (KBr, cm⁻¹) | 3100 (Ar C-H), 1720 (C=O, ester), 1250 (C-O, ester) |
| Mass Spec (ESI-MS) m/z | 319.09 [M+H]⁺ |
Logical Workflow for Drug Discovery
The synthesis of these novel esters is the first step in a larger drug discovery workflow. The following diagram illustrates the logical progression from synthesis to potential clinical application.
Caption: Logical workflow from synthesis to preclinical evaluation of FBC compounds.
This guide provides a comprehensive, albeit exploratory, framework for the synthesis of furoate esters of benzo[c]chromenols. The proposed protocols are based on well-established chemical transformations and offer a solid starting point for researchers entering this promising area of medicinal chemistry. Experimental validation of these proposed steps is required to establish optimal reaction conditions and fully characterize this novel class of compounds.
References
- 1. 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Cytotoxic Activity of Certain Benzo[h]chromene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships of the 2,3-Positions and Fused Rings at the 2,3-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An advanced and novel one-pot synthetic method for diverse benzo[c]chromen-6-ones by transition-metal free mild base-promoted domino reactions of substituted 2-hydroxychalcones with β-ketoesters and its application to polysubstituted terphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Toxicity Assessment of 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the initial toxicity assessment of the novel compound, 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate. Due to the absence of specific toxicological data for this molecule, this document leverages available information on structurally related benzo[c]chromene and urolithin derivatives to propose a tiered approach for its safety evaluation. The guide details essential in silico predictive toxicology methods, followed by in vitro assays for cytotoxicity and genotoxicity. Detailed experimental protocols are provided to ensure methodological rigor and reproducibility. Furthermore, this guide presents illustrative data from analogous compounds in structured tables and visualizes key cellular signaling pathways and experimental workflows using Graphviz diagrams, offering a robust framework for the preliminary toxicological profiling of this and other novel benzo[c]chromene-based entities.
Introduction
The benzo[c]chromene scaffold is a core structure in a variety of naturally occurring and synthetic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, derivatives of this scaffold have shown promise as anticancer agents.[1][2][3] The compound this compound belongs to this chemical class, sharing a structural resemblance to urolithins, which are natural metabolites of ellagitannins with demonstrated biological activities.[4][5] Given the therapeutic potential of new benzo[c]chromene derivatives, a thorough evaluation of their safety profile is a critical prerequisite for further development.
This guide provides a roadmap for the initial toxicity assessment of this compound, focusing on a logical, tiered approach that begins with computational predictions and progresses to foundational in vitro assays.
Proposed Experimental Workflow
The initial toxicity assessment will follow a stepwise progression from in silico analysis to in vitro cytotoxicity and genotoxicity assays. This workflow is designed to provide a preliminary safety profile of the compound efficiently.
Caption: Proposed workflow for the initial toxicity assessment.
In Silico Toxicity Prediction
Prior to in vitro testing, computational methods can provide valuable insights into the potential toxicological properties of this compound.
ADMET Prediction
Web-based tools such as SwissADME and ProTox-II can be utilized to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound.[6][7] These platforms analyze the chemical structure to estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for hepatotoxicity or carcinogenicity.
Table 1: Predicted ADMET Properties for a Representative Benzo[c]chromene Derivative
| Parameter | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | < 500 g/mol | Favorable for absorption |
| LogP | 2-5 | Optimal lipophilicity |
| Hydrogen Bond Donors | < 5 | Good oral bioavailability |
| Hydrogen Bond Acceptors | < 10 | Good oral bioavailability |
| Pharmacokinetics | ||
| GI Absorption | High | Likely well-absorbed orally |
| BBB Permeant | No | Low potential for CNS effects |
| Toxicity | ||
| Hepatotoxicity | Low Probability | Reduced risk of liver damage |
| Carcinogenicity | Not predicted | Low carcinogenic potential |
| Mutagenicity | Not predicted | Low mutagenic potential |
Note: This table presents hypothetical data for a representative compound and should be generated for this compound.
In Vitro Cytotoxicity Assessment
The initial evaluation of a compound's toxicity involves assessing its effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.[8]
MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. In the presence of a cytotoxic agent, a decrease in metabolic activity is observed.
Table 2: Cytotoxicity of Representative Benzochromene Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzo[f]chromene Derivative 1 | MCF-7 (Breast) | 8.4 | [8] |
| Benzo[f]chromene Derivative 2 | HCT-116 (Colon) | 12.2 | [1] |
| Benzo[h]chromene Derivative 3 | HL-60 (Leukemia) | 5.2 | [2] |
| Benzo[f]chromene Derivative 4 | MDA-MB-231 (Breast) | 4.6 - 21.5 | [9] |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Genotoxicity Assessment
Genotoxicity assays are crucial to determine if a compound can damage genetic material (DNA), potentially leading to mutations and cancer.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[11][12] It uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Experimental Protocol: Ames Test
-
Strain Selection: Use S. typhimurium strains TA98 and TA100, with and without metabolic activation (S9 mix).
-
Plate Incorporation Method: Mix the test compound at various concentrations, the bacterial culture, and molten top agar (with or without S9 mix).
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[2]
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive technique for detecting DNA damage at the level of the individual eukaryotic cell.[8][13]
Experimental Protocol: Comet Assay
-
Cell Treatment: Expose a suitable human cell line (e.g., TK6) to various concentrations of this compound for a short period (e.g., 2-4 hours).
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis.[3]
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize under a fluorescence microscope.
-
Data Analysis: Damaged DNA (containing strand breaks) will migrate away from the nucleus, forming a "comet tail." The length and intensity of the comet tail are proportional to the amount of DNA damage.
Potential Mechanisms of Toxicity: Signaling Pathways
Based on studies of related benzochromene derivatives, potential mechanisms of toxicity may involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[14][15]
Apoptosis Induction
Benzochromene derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Cell Cycle Arrest
Some benzochromene derivatives have been observed to cause cell cycle arrest at different phases (G1, S, or G2/M), preventing cell proliferation.[15]
Caption: Potential points of cell cycle arrest induced by test compounds.
Conclusion
This technical guide provides a foundational framework for the initial toxicity assessment of this compound. The proposed workflow, combining in silico prediction with in vitro cytotoxicity and genotoxicity assays, will enable a preliminary understanding of the compound's safety profile. The provided protocols and illustrative data from related compounds offer a practical starting point for researchers. The findings from this initial assessment will be crucial in guiding decisions for further, more extensive toxicological evaluations, including in vivo studies, and will ultimately contribute to the responsible development of novel therapeutic agents based on the benzo[c]chromene scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. ANDC DU/Biology Protocols/Ame's Test - WikiEducator [wikieducator.org]
- 3. Genotoxicity assay [bio-protocol.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. jchr.org [jchr.org]
- 7. mdpi.com [mdpi.com]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The comet assay: a sensitive genotoxicity test for the detection of DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analysis of 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed analytical methods and protocols for the characterization of 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate and structurally related 6H-benzo[c]chromen-6-one derivatives. The methodologies outlined are essential for identity confirmation, purity assessment, and quality control during research, development, and manufacturing processes. While specific data for this compound is not publicly available, the provided protocols are based on established methods for analogous compounds containing the same core scaffold.
I. Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of 6H-benzo[c]chromen-6-one derivatives. The following protocol is a general method that can be adapted and optimized for specific derivatives.
Experimental Protocol: HPLC Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with a 5-10 minute equilibration at initial conditions.
-
A linear gradient from 5% to 95% Solvent B over 20-30 minutes is a good starting point for method development.
-
Hold at 95% Solvent B for 5 minutes.
-
Return to initial conditions and allow for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Diode array detection is recommended to identify the optimal wavelength. Based on the chromenone structure, a starting wavelength of 254 nm is advisable.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components detected.
Data Presentation: Chromatographic Purity of Related Compounds
While a specific chromatogram for the target compound is unavailable, purity data for related molecules have been reported.
| Compound | Reported Chromatographic Purity (%) | Reference |
| 3-(Pyrimidin-2-yloxy)-6H-benzo[c]chromen-6-one | 98.2 | [1] |
| Ethyl 2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate | 99.2 | [2] |
| 3-((Tetrahydrofuran-2-yl)methoxy)-6H-benzo[c]chromen-6-one | 98.3 | [2] |
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC purity analysis.
II. Spectroscopic Analysis
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for the structural elucidation and confirmation of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should encompass the expected chemical shift range for aromatic and ester protons (typically 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR.
-
The spectral width should cover the range for carbonyl, aromatic, and aliphatic carbons (typically 0-200 ppm).
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
The following tables summarize ¹H and ¹³C NMR data for structurally similar 6H-benzo[c]chromen-6-one derivatives, which can serve as a reference for interpreting the spectra of this compound.[1]
Table 1: ¹H NMR Data (in DMSO-d₆)
| Compound | Chemical Shift (δ) and Multiplicity |
| Ethyl 2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate | 8.36–8.21 (m, 3H), 7.93 (t, J = 7.5 Hz, 1H), 7.62 (t, J = 7.5 Hz, 1H), 7.04 (dt, J = 9.0, 3.0 Hz, 2H), 4.94 (s, 2H), 4.20 (q, J = 7.0 Hz, 2H), 1.24 (t, J = 7.5Hz, 3H) |
| 3-(Pyrimidin-2-yloxy)-6H-benzo[c]chromen-6-one | 8.70 (d, J = 8.0 Hz, 2H), 8.45(d, J = 8.0 Hz, 2H), 8.28 (d, J = 12.0 Hz, 1H), 7.98 (t, J = 10.0 Hz, 1H), 7.70 (t, J = 10.0 Hz, 1H), 7.41–7.29 (m, 3H) |
Table 2: ¹³C NMR Data (in DMSO-d₆)
| Compound | Chemical Shifts (δ) |
| Ethyl 2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate | 168.79, 160.88, 159.94, 152.37, 136.32, 135.03, 130.17, 128.74, 125.29, 122.52, 120.20, 113.06, 111.79, 103.34, 66.14, 62.31, 15.96 |
| 3-(Pyrimidin-2-yloxy)-6H-benzo[c]chromen-6-one | 164.80, 160.66, 154.69, 151.92, 135.92, 134.55, 130.26, 129.58, 125.31, 123.09, 120.57, 119.02, 117.93, 115.50, 111.00 |
B. Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of the molecule by providing a highly accurate mass measurement.
-
Instrumentation: An Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Positive ion mode is typically effective for this class of compounds to observe the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. Ensure the instrument is properly calibrated to achieve high mass accuracy.
-
Data Analysis: Compare the experimentally measured exact mass with the theoretically calculated mass for the expected elemental formula.
| Compound | Calculated m/z for [M+H]⁺ | Found m/z |
| Ethyl 2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate | 299.0841 | 299.0837 |
| 3-(Pyrimidin-2-yloxy)-6H-benzo[c]chromen-6-one | 291.0691 | 291.0686 |
Logical Relationship: Analytical Techniques
Caption: Interrelation of analytical techniques.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate
Introduction
6-oxo-6H-benzo[c]chromen-3-yl 2-furoate is a member of the benzo[c]chromenone class of compounds. This family of molecules and their derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities. As with many synthetic organic compounds intended for biological screening or as active pharmaceutical ingredients, achieving high purity is a critical step. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the analysis and purification of such small molecules.[1][2] This application note provides a detailed protocol for the purification of this compound using preparative RP-HPLC.
Instrumentation and Consumables
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol, and ultrapure water.
-
Additives: Formic acid (FA) or trifluoroacetic acid (TFA).
-
Vials: Appropriate sample and collection vials.
Table 1: HPLC Instrumentation and Parameters
| Parameter | Value |
| HPLC System | Preparative HPLC with UV-Vis Detector |
| Column | C18 Reverse-Phase, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 20.0 mL/min |
| Column Temperature | 35°C |
| Detection | 254 nm |
| Injection Volume | 500 µL |
| Sample Conc. | 10 mg/mL in Methanol |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
Experimental Protocol
1. Sample Preparation
-
Accurately weigh approximately 100 mg of the crude this compound.
-
Dissolve the sample in 10 mL of methanol to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC System Preparation and Equilibration
-
Prime all solvent lines to ensure they are free of air bubbles.
-
Equilibrate the C18 column with the initial mobile phase composition (60% A: 40% B) at a flow rate of 20.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 35°C.
-
Configure the UV detector to monitor the elution at a wavelength of 254 nm.
3. Chromatographic Purification
-
Inject 500 µL of the filtered sample solution onto the equilibrated column.
-
Initiate the gradient elution program as detailed in Table 2.
-
Monitor the chromatogram in real-time and collect the fractions corresponding to the main peak of interest.
-
Multiple injections may be necessary to process the entire batch of crude material.
4. Post-Purification Processing
-
Combine the collected fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified solid product.
-
Determine the purity of the final product by analytical HPLC.
Experimental Workflow and Diagrams
The following diagram illustrates the overall workflow for the HPLC purification of this compound.
Caption: HPLC Purification Workflow for this compound.
Expected Results
The purification process is expected to yield this compound with a purity of >98%, as determined by analytical HPLC. The retention time and recovery will depend on the specific instrumentation and the purity of the crude material.
Table 3: Expected Purification Outcome
| Parameter | Expected Value |
| Purity (Post-HPLC) | >98% |
| Recovery | 80-90% |
| Physical Appearance | White to off-white solid |
This detailed protocol provides a robust method for the purification of this compound, which is essential for subsequent research and development activities in the pharmaceutical field. Researchers may need to optimize the gradient and flow rate based on their specific HPLC system and the impurity profile of their crude sample.
References
"using 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate in cell-based assays"
An increasing body of research has focused on the therapeutic potential of 6H-benzo[c]chromen-6-one derivatives, a class of compounds showing promise in various biological applications.[1][2][3] These compounds, structurally related to urolithins, the metabolites of ellagic acid, have been investigated for their role as inhibitors of phosphodiesterase II (PDE2) and as selective estrogen receptor beta (ERβ) agonists.[2][4] Their activity in these pathways suggests potential applications in neurodegenerative diseases and other conditions. This document provides detailed application notes and protocols for the use of a representative 6H-benzo[c]chromen-6-one derivative in cell-based assays, based on available research on compounds within this class.
Application Notes
General Handling and Storage
6H-benzo[c]chromen-6-one derivatives are typically supplied as solid powders. For long-term storage, it is recommended to keep the compounds at -20°C. For experimental use, a stock solution can be prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mM. This stock solution should be stored at -20°C and can be diluted to the desired final concentration in cell culture medium immediately before use. It is important to note that the final DMSO concentration in the cell culture should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Cell Line Selection
The choice of cell line is critical and depends on the specific biological question being addressed. For studying the neuroprotective effects of 6H-benzo[c]chromen-6-one derivatives as PDE2 inhibitors, the HT-22 hippocampal cell line is a suitable model.[4] This cell line is often used to study mechanisms of neuronal cell death and neuroprotection. Corticosterone-induced neurotoxicity in HT-22 cells serves as a relevant model for screening potential PDE inhibitors.[4]
Key Applications
-
Determination of IC50 for PDE2 Inhibition: Cell-based assays can be employed to determine the half-maximal inhibitory concentration (IC50) of 6H-benzo[c]chromen-6-one derivatives against PDE2. This provides a quantitative measure of the compound's potency.
-
Neuroprotection Assays: The ability of these compounds to protect neuronal cells from various insults, such as oxidative stress or glucocorticoid-induced toxicity, can be assessed. Cell viability assays, such as the MTT assay, are commonly used for this purpose.[4]
-
Signaling Pathway Analysis: Investigating the downstream effects of PDE2 inhibition by these compounds can provide insights into their mechanism of action. This may involve measuring changes in intracellular cyclic nucleotide levels (cAMP and cGMP) or the activity of downstream protein kinases.
Quantitative Data Summary
The following table summarizes the in vitro PDE2 inhibitory activity of several 6H-benzo[c]chromen-6-one derivatives as reported in the literature.
| Compound ID | R1 Group | IC50 (µM)[4] |
| 1a | H | > 50 |
| 1b | CH3 | 15.21 ± 1.13 |
| 1c | C2H5 | 8.32 ± 0.67 |
| 1d | n-C3H7 | 4.56 ± 0.39 |
| 1e | n-C4H9 | 3.98 ± 0.42 |
| 1f | n-C5H11 | 3.67 ± 0.47 |
Experimental Protocols
Protocol 1: Determination of In Vitro PDE2 Inhibitory Activity
This protocol describes a method to assess the inhibitory effect of a 6H-benzo[c]chromen-6-one derivative on PDE2 enzyme activity.
Materials:
-
Recombinant human PDE2A
-
Test compound (6H-benzo[c]chromen-6-one derivative)
-
cGMP (substrate)
-
5'-Nucleotidase
-
Assay buffer (e.g., Tris-HCl based buffer)
-
Inorganic phosphate detection reagent (e.g., BIOMOL Green)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and recombinant human PDE2A.
-
Initiate the reaction by adding the substrate, cGMP.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the enzymatic reaction by adding 5'-Nucleotidase. This will convert the product of the PDE2 reaction (GMP) into guanosine and inorganic phosphate.
-
Incubate the plate at 37°C for a further period to allow for the conversion of GMP.
-
Add the inorganic phosphate detection reagent (BIOMOL Green) to each well.
-
Incubate at room temperature for 20-30 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Protocol 2: Neuroprotection Assay using HT-22 Cells
This protocol outlines a method to evaluate the neuroprotective effects of a 6H-benzo[c]chromen-6-one derivative against corticosterone-induced cytotoxicity in HT-22 cells.[4]
Materials:
-
HT-22 hippocampal cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compound (6H-benzo[c]chromen-6-one derivative)
-
Corticosterone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed HT-22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours).
-
Induce cytotoxicity by adding corticosterone (e.g., 100 µM) to the wells and incubate for an additional 24 hours.[4] Include a control group with corticosterone alone and an untreated control group.
-
After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours to allow for the formation of formazan crystals.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the results to assess the neuroprotective effect of the compound.
Visualizations
Caption: Workflow for Neuroprotection Assay.
Caption: PDE2 Inhibition Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel 6 H-Benzo[ c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Aqueous Solubility of Benzo[c]chromenone Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzo[c]chromenones are a significant class of lactones that form the core structural subunit of various biologically and pharmaceutically active molecules and some natural products.[1] Understanding the aqueous solubility of novel benzo[c]chromenone derivatives is a critical parameter in the early stages of drug discovery and development. Poor aqueous solubility can lead to challenges in formulation, inaccurate results in biological assays, and poor bioavailability.[2][3][4] This document provides a detailed experimental protocol for determining the aqueous solubility of benzo[c]chromenone compounds, adaptable for both early-stage screening (kinetic solubility) and later-stage lead optimization (thermodynamic solubility).
Data Presentation
Quantitative solubility data should be summarized in a clear and structured format to allow for easy comparison between different benzo[c]chromenone derivatives, solvent systems, and conditions.
Table 1: Solubility Data for Benzo[c]chromenone Derivatives
| Compound ID | Solvent System (pH) | Temperature (°C) | Solubility Type | Measured Solubility (µg/mL) | Measured Solubility (µM) | Analytical Method |
| B[c]C-001 | PBS (7.4) | 25 | Kinetic | UV-Vis | ||
| B[c]C-001 | PBS (7.4) | 25 | Thermodynamic | LC-MS | ||
| B[c]C-002 | SGF (1.2) | 37 | Kinetic | UV-Vis | ||
| B[c]C-002 | FaSSIF (6.5) | 37 | Thermodynamic | LC-MS | ||
| Control | PBS (7.4) | 25 | Kinetic | UV-Vis |
SGF: Simulated Gastric Fluid; FaSSIF: Fasted State Simulated Intestinal Fluid
Experimental Protocols
Two primary methods for solubility determination are presented: a kinetic solubility assay for high-throughput screening and a thermodynamic solubility assay (shake-flask method) for definitive equilibrium solubility.
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This method is rapid and suitable for early-stage drug discovery to quickly assess the solubility of a large number of compounds.[3][4] It relies on the principle that a compound dissolved in a water-miscible organic solvent (like DMSO) may precipitate when diluted into an aqueous buffer.
Materials:
-
Benzo[c]chromenone test compounds
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for UV-Vis detection)
-
Plate reader with turbidimetric or nephelometric measurement capabilities (or a UV-Vis spectrophotometer)
-
Multichannel pipette
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each benzo[c]chromenone compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Aqueous Dilution: Add a small, fixed volume of each DMSO dilution to a corresponding well of a new 96-well plate pre-filled with a larger volume of aqueous buffer (e.g., 2 µL of DMSO stock into 198 µL of PBS). This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[2]
-
Turbidity Measurement: Measure the turbidity (or absorbance at a wavelength where the compound does not absorb, e.g., 650 nm) of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement, crucial for lead optimization and pre-formulation studies.[2][3][4][5]
Materials:
-
Benzo[c]chromenone test compounds (as solid powder)
-
Aqueous buffers of interest (e.g., PBS pH 7.4, Simulated Gastric Fluid, Fasted State Simulated Intestinal Fluid)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, or LC-MS)
Procedure:
-
Compound Addition: Add an excess amount of the solid benzo[c]chromenone compound to a vial containing a known volume of the desired aqueous buffer. The presence of undissolved solid is essential to ensure saturation.[5]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[2][5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved benzo[c]chromenone in the filtrate using a validated analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[2][3] A standard calibration curve must be prepared to accurately determine the concentration.
-
pH Verification: Measure the pH of the final saturated solution to ensure it has not changed significantly during the experiment.[6]
Visualizations
Experimental Workflow
Caption: General Experimental Workflow for Solubility Testing.
Signaling Pathway Context
Some derivatives of 6H-benzo[c]chromen-6-one have been identified as potent and selective agonists for Estrogen Receptor Beta (ERβ), a key protein in hormonal signaling pathways.[7] Understanding the interaction with such pathways is crucial for drug development.
Caption: Simplified ERβ Signaling Pathway.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. enamine.net [enamine.net]
- 3. Solubility Test | AxisPharm [axispharm.com]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Synthesis of Benzo[c]chromen-6-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of benzo[c]chromen-6-ones, a core scaffold in numerous biologically active natural products and pharmacologically significant molecules. The protocols focus on modern palladium-catalyzed methodologies, offering efficient and versatile routes to this important class of compounds.
Introduction
Benzo[c]chromen-6-ones, also known as dibenzo-α-pyrones or urolithins, are a class of heterocyclic compounds characterized by a fused three-ring system. Their derivatives have garnered significant attention in medicinal chemistry and drug development due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. Traditional synthetic methods often require harsh conditions and multi-step procedures. In contrast, palladium-catalyzed cross-coupling and C-H activation strategies have emerged as powerful tools for the streamlined and efficient construction of the benzo[c]chromen-6-one core.
This document outlines three prominent palladium-catalyzed approaches:
-
Domino Suzuki-Miyaura Cross-Coupling and Oxidative Lactonization: A one-pot procedure that efficiently couples readily available starting materials.
-
Intramolecular C-H Activation/Cyclization of Diazonium Salts: A method that leverages the reactivity of diazonium salts for the formation of the lactone ring.
-
Two-Step Synthesis via 6H-Benzo[c]chromene Intermediates: This approach involves the initial synthesis of a 6H-benzo[c]chromene followed by its oxidation to the desired benzo[c]chromen-6-one.
Protocol 1: One-Pot Domino Suzuki-Miyaura Cross-Coupling and Oxidative Lactonization
This protocol describes a highly efficient one-pot synthesis of benzo[c]chromen-6-ones from 2-bromoaryl aldehydes and 2-hydroxyphenylboronic acids. The reaction proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by an in-situ oxidative lactonization.[1]
Experimental Workflow
Caption: Workflow for the one-pot synthesis of benzo[c]chromen-6-ones.
Detailed Experimental Protocol
-
Reaction Setup: In a two-necked round-bottomed flask equipped with a condenser, combine the 2-bromoaryl aldehyde (0.5 mmol, 1.0 equiv), 2-hydroxyphenylboronic acid (0.55 mmol, 1.1 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 10 mol%), tricyclohexylphosphine (PCy₃, 0.125 mmol, 0.25 equiv), and potassium phosphate (K₃PO₄, 0.75 mmol, 1.5 equiv) in water (3 mL).
-
Reaction: Stir the mixture vigorously and heat to 90°C in an oil bath for 8 hours under an air atmosphere.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate mixture) to afford the desired benzo[c]chromen-6-one.
Data Presentation
| Entry | 2-Bromoaryl aldehyde | 2-Hydroxyphenylboronic acid | Product | Yield (%) |
| 1 | 2-Bromobenzaldehyde | 2-Hydroxyphenylboronic acid | Benzo[c]chromen-6-one | 85 |
| 2 | 2-Bromo-5-methoxybenzaldehyde | 2-Hydroxyphenylboronic acid | 3-Methoxybenzo[c]chromen-6-one | 82 |
| 3 | 2-Bromo-4,5-dimethoxybenzaldehyde | 2-Hydroxyphenylboronic acid | 2,3-Dimethoxybenzo[c]chromen-6-one | 78 |
| 4 | 2-Bromobenzaldehyde | 4-Methyl-2-hydroxyphenylboronic acid | 8-Methylbenzo[c]chromen-6-one | 80 |
Note: The yields presented are representative and may vary based on the specific substrates and reaction scale.
Protocol 2: Synthesis via Palladium-Catalyzed C-H Bond Activation of Diazonium Salts
This protocol details the synthesis of benzo[c]chromen-6-ones through an efficient palladium-catalyzed C-H bond activation/cyclization sequence using diazonium salts as starting materials.[2]
Signaling Pathway
Caption: Key components in the Pd-catalyzed synthesis from diazonium salts.
Detailed Experimental Protocol
Part A: Synthesis of 2-(Benzoyloxy)benzenediazonium tetrafluoroborate
-
To a solution of 2-aminophenyl benzoate (1.0 equiv) in ethanol, add 48% aqueous HBF₄ (2.2 equiv) at 0°C.
-
Add a solution of sodium nitrite (1.05 equiv) in water dropwise while maintaining the temperature at 0°C.
-
Stir the mixture for 30 minutes at 0°C.
-
Collect the precipitated diazonium salt by filtration, wash with cold diethyl ether, and dry under vacuum.
Part B: Palladium-Catalyzed Cyclization
-
Reaction Setup: In a sealed tube under an argon atmosphere, combine the 2-(benzoyloxy)benzenediazonium tetrafluoroborate (0.2 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 5 mol%), 1,3-bis(diphenylphosphino)propane (dppp, 0.012 mmol, 6 mol%), pivalic acid (PivOH, 0.04 mmol, 20 mol%), and potassium carbonate (K₂CO₃, 0.5 mmol, 2.5 equiv) in acetonitrile (2 mL).
-
Reaction: Stir the mixture at 80°C for 12 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the pure benzo[c]chromen-6-one.
Data Presentation
| Entry | Substituent on Diazonium Salt | Product | Yield (%) |
| 1 | H | Benzo[c]chromen-6-one | 88 |
| 2 | 4-Methyl | 2-Methylbenzo[c]chromen-6-one | 85 |
| 3 | 4-Methoxy | 2-Methoxybenzo[c]chromen-6-one | 82 |
| 4 | 4-Chloro | 2-Chlorobenzo[c]chromen-6-one | 75 |
Note: The yields are based on the cyclization step and may vary depending on the specific substrate.
Protocol 3: Two-Step Synthesis via Palladium-Catalyzed Annulation and Aerial Oxidation
This approach involves a two-step sequence: a palladium-catalyzed cascade annulation to form a 6H-benzo[c]chromene scaffold, followed by aerial oxidation to the corresponding benzo[c]chromen-6-one.[3]
Experimental Workflow
Caption: Two-step synthesis of benzo[c]chromen-6-ones.
Detailed Experimental Protocol
Step 1: Synthesis of 6H-Benzo[c]chromene
-
Reaction Setup: To a solution of the p-quinone methide (0.5 mmol, 1.0 equiv) and the o-hydroxyarylboronic acid (0.6 mmol, 1.2 equiv) in a suitable solvent such as THF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours until the starting materials are consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the 6H-benzo[c]chromene intermediate.
Step 2: Aerial Oxidation to Benzo[c]chromen-6-one
-
Reaction Setup: Dissolve the purified 6H-benzo[c]chromene (0.4 mmol) in a solvent such as DMSO or DMF.
-
Reaction: Stir the solution vigorously at room temperature under an atmosphere of air for 24-48 hours. The reaction can be accelerated by gently bubbling air through the solution or by heating.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to yield the final benzo[c]chromen-6-one.
Data Presentation
| Entry | 6H-Benzo[c]chromene Intermediate | Oxidation Conditions | Product | Yield (%) (Oxidation Step) |
| 1 | 6,6-Dimethyl-6H-benzo[c]chromene | Air, DMSO, rt, 48h | 6,6-Dimethyl-6H-benzo[c]chromen-6-one | >90 |
| 2 | 6-Phenyl-6H-benzo[c]chromene | Air, DMF, 60°C, 24h | 6-Phenyl-6H-benzo[c]chromen-6-one | 85 |
| 3 | 6H-Benzo[c]chromene | Air, DMSO, rt, 48h | Benzo[c]chromen-6-one | >90 |
Note: The yields for the oxidation step are typically high. The overall yield will depend on the efficiency of the initial annulation step.
Concluding Remarks
The palladium-catalyzed protocols presented herein offer versatile and efficient pathways for the synthesis of benzo[c]chromen-6-ones. The choice of method will depend on the availability of starting materials and the desired substitution patterns on the final product. These modern synthetic strategies provide valuable tools for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of the chemical and biological space of this important class of compounds.
References
Application Notes & Protocols: Assay Development for Screening 6H-benzo[c]chromen-6-one Libraries
Introduction
The 6H-benzo[c]chromen-6-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds, including naturally occurring urolithins.[1][2][3] Libraries based on this scaffold have shown potential in yielding inhibitors for targets such as phosphodiesterase II (PDE2), cholinesterases, and PI3Kα, as well as agonists for the estrogen receptor beta (ERβ).[1][3][4][5] High-throughput screening (HTS) is an essential methodology for rapidly interrogating large chemical libraries to identify "hit" compounds that modulate the activity of a specific biological target.[6] This document provides detailed application notes and protocols for developing and executing screening assays tailored for 6H-benzo[c]chromen-6-one libraries against two distinct target classes: PDE2 and ERβ.
Application Note 1: A Fluorescence-Based Assay for Screening PDE2 Inhibitors
Background: Phosphodiesterase 2 (PDE2), a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), is an attractive therapeutic target for neurodegenerative diseases.[1][2] Urolithins, which are hydroxylated 6H-benzo[c]chromen-6-ones, have been identified as lead compounds for the development of novel PDE2 inhibitors.[1][2] A robust HTS assay is critical for identifying potent PDE2 inhibitors from a 6H-benzo[c]chromen-6-one library. This note describes a fluorescence polarization (FP) based assay, a common method for HTS.
Signaling Pathway: The diagram below illustrates the role of PDE2 in cyclic nucleotide signaling. PDE2 inhibitors prevent the breakdown of cGMP, leading to the activation of Protein Kinase G (PKG) and downstream cellular effects.
Caption: PDE2 signaling pathway and point of inhibition.
Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel 6 H-Benzo[ c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 6H-benzo[c]chromen-6-one, and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives as potential cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Scalable Synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scalable synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate. The synthesis is presented as a two-step process: the formation of the key intermediate, 3-hydroxy-6H-benzo[c]chromen-6-one, followed by its esterification with 2-furoyl chloride. The protocols are designed to be adaptable for both laboratory and pilot-plant scale production.
Introduction
6-oxo-6H-benzo[c]chromen-6-one derivatives are a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The target molecule, this compound, combines this privileged scaffold with a furoate moiety, a group also found in various pharmacologically active compounds. This document outlines a robust and scalable synthetic route to this promising molecule.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound, based on literature precedents for similar reactions. These values should be considered representative and may vary depending on specific experimental conditions and scale.
Table 1: Synthesis of 3-hydroxy-6H-benzo[c]chromen-6-one via Ullmann Condensation
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) |
| Reactants | ||
| 2-Bromobenzoic Acid | 10.0 g | 1.00 kg |
| Resorcinol | 11.0 g | 1.10 kg |
| Sodium Hydroxide | 4.0 g | 0.40 kg |
| Copper (II) Sulfate | 0.8 g | 80 g |
| Reaction Conditions | ||
| Solvent | Water | Water |
| Temperature | 100°C (Reflux) | 100°C (Reflux) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Results | ||
| Yield (typical) | 70-80% | 65-75% |
| Purity (crude) | >90% | >85% |
| Purity (after recrystallization) | >98% | >98% |
Table 2: Synthesis of this compound via Schotten-Baumann Esterification
| Parameter | Laboratory Scale (5g) | Pilot Scale (500g) |
| Reactants | ||
| 3-hydroxy-6H-benzo[c]chromen-6-one | 5.0 g | 500 g |
| 2-Furoyl Chloride | 3.4 g | 340 g |
| Pyridine | 10 mL | 1.0 L |
| Reaction Conditions | ||
| Solvent | Dichloromethane | Dichloromethane |
| Temperature | 0°C to Room Temp. | 0°C to Room Temp. |
| Reaction Time | 2-4 hours | 3-5 hours |
| Results | ||
| Yield (typical) | 85-95% | 80-90% |
| Purity (crude) | >95% | >90% |
| Purity (after recrystallization/chromatography) | >99% | >99% |
Experimental Protocols
Part 1: Synthesis of 3-hydroxy-6H-benzo[c]chromen-6-one
This protocol is based on a scalable Ullmann condensation reaction.
Materials:
-
2-Bromobenzoic acid
-
Resorcinol
-
Sodium hydroxide (NaOH)
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Methanol or Ethanol for recrystallization
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel or filter press)
-
Drying oven
Procedure:
-
Reaction Setup: To a jacketed glass reactor, add deionized water.
-
Addition of Reagents: With stirring, add sodium hydroxide pellets and allow them to dissolve completely. The dissolution is exothermic.
-
Add resorcinol to the sodium hydroxide solution and stir until a homogenous solution is obtained.
-
Add 2-bromobenzoic acid to the reaction mixture.
-
In a separate container, prepare a solution of copper (II) sulfate pentahydrate in a small amount of deionized water.
-
Reaction: Slowly add the copper sulfate solution to the main reactor.
-
Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. This will cause the product to precipitate.
-
Isolation: Isolate the precipitated solid by filtration. Wash the filter cake thoroughly with deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield pure 3-hydroxy-6H-benzo[c]chromen-6-one as a solid.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved.
Part 2: Synthesis of this compound
This protocol utilizes a Schotten-Baumann reaction for the esterification of the phenolic hydroxyl group.
Materials:
-
3-hydroxy-6H-benzo[c]chromen-6-one
-
2-Furoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for recrystallization or chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe
-
Cooling bath (ice-water or chiller)
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Chromatography equipment (optional)
Procedure:
-
Reaction Setup: To a clean and dry jacketed glass reactor, add 3-hydroxy-6H-benzo[c]chromen-6-one and anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine to the suspension.
-
Cooling: Cool the reaction mixture to 0°C using a cooling bath.
-
Addition of Acyl Chloride: Slowly add 2-furoyl chloride to the reaction mixture via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-5 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture again to 0°C and slowly add 1M HCl to quench the reaction and neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[1]
-
Drying: Dry the final product in a vacuum oven at a suitable temperature to remove all traces of solvent.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow: Esterification and Purification
Caption: Workflow for the esterification and purification step.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate synthesis.
I. Synthesis of 3-hydroxy-6H-benzo[c]chromen-6-one (Intermediate)
The synthesis of the target molecule begins with the formation of the key intermediate, 3-hydroxy-6H-benzo[c]chromen-6-one. A common and effective method is the copper-catalyzed reaction of a 2-halobenzoic acid with resorcinol.
Troubleshooting Guide: Synthesis of 3-hydroxy-6H-benzo[c]chromen-6-one
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product. | - Inactive catalyst.- Incorrect reaction temperature.- Poor quality of starting materials. | - Use fresh, high-purity copper sulfate as the catalyst.- Ensure the reaction is heated to reflux (around 100°C in water) and maintained for the specified time.[1][2]- Use purified 2-bromobenzoic acid and resorcinol. |
| Formation of a dark, tarry reaction mixture. | - Overheating.- Prolonged reaction time.- Air oxidation of resorcinol. | - Maintain a gentle reflux and monitor the reaction progress by TLC.- Avoid excessive heating or extended reaction times beyond what is necessary for the consumption of starting material.- While the reaction is typically run in air, consider running it under an inert atmosphere (e.g., nitrogen or argon) if excessive darkening occurs. |
| Difficulty in isolating the product from the reaction mixture. | - Incomplete precipitation of the product.- Product is too soluble in the work-up solvent. | - After the reaction, cool the mixture thoroughly in an ice bath to maximize precipitation.[1]- Acidify the cooled reaction mixture with a dilute acid (e.g., 0.1 N HCl) to ensure the product is in its neutral, less soluble form before filtration.[2] |
| Product is impure after initial isolation. | - Contamination with unreacted starting materials or copper salts. | - Wash the filtered solid thoroughly with cold water to remove any residual sodium hydroxide and resorcinol.[1]- A wash with a cold, dilute acid solution can help remove any remaining copper salts.[2]- Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary for further purification. |
Data Presentation: Reaction Conditions for 3-hydroxy-6H-benzo[c]chromen-6-one Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Time | Yield | Reference |
| 2-Bromobenzoic acid | Resorcinol | 5% CuSO₄ solution | NaOH | Water | Reflux | 1 h | Not specified, but product isolated | [1] |
| 2-Iodobenzoic acid | Resorcinol | CuSO₄ | NaOH | Water | Reflux | 55 min | Not specified, but product isolated | [2] |
| 2-bromo-5-methoxybenzoic acid | Resorcinol | 5% CuSO₄ solution | NaOH | Water | Reflux | Not specified | 47.0% | [1] |
II. Esterification of 3-hydroxy-6H-benzo[c]chromen-6-one
The final step is the esterification of the 3-hydroxyl group with 2-furoyl chloride, typically under Schotten-Baumann conditions. This involves reacting the phenol with the acyl chloride in the presence of a base.
Troubleshooting Guide: Esterification to this compound
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the final ester product. | - Hydrolysis of 2-furoyl chloride.- Incomplete reaction.- Steric hindrance around the hydroxyl group. | - Add the 2-furoyl chloride slowly to the reaction mixture to minimize hydrolysis by the aqueous base.[3]- Ensure an adequate amount of base (e.g., pyridine or aqueous NaOH) is used to neutralize the HCl byproduct and drive the reaction forward.[4]- Consider using a more potent acylating agent or a catalyst like 4-(Dimethylamino)pyridine (DMAP) to accelerate the reaction. |
| Formation of unwanted side products. | - C-acylation instead of O-acylation (Friedel-Crafts type reaction).- Reaction at other sites on the molecule. | - O-acylation is generally favored under kinetic control (lower temperatures, presence of a base). Avoid Lewis acid catalysts which can promote C-acylation.[5]- The 3-hydroxyl group is the most nucleophilic site for acylation. Side reactions at other positions are less likely under standard Schotten-Baumann conditions. |
| The starting material (3-hydroxy-6H-benzo[c]chromen-6-one) is recovered unchanged. | - Insufficiently basic conditions.- The phenoxide, which is the active nucleophile, is not being formed. | - Use a stronger base or a two-phase system (e.g., dichloromethane and aqueous NaOH) with a phase-transfer catalyst to facilitate the reaction.[3]- Ensure the 3-hydroxy-6H-benzo[c]chromen-6-one is fully dissolved or well-suspended in the reaction medium. |
| Difficult purification of the final product. | - Contamination with unreacted 2-furoic acid (from hydrolysis of the chloride).- Presence of residual base. | - During work-up, wash the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any acidic impurities.- Follow with a water wash to remove any remaining base before drying and concentrating the organic phase. Purification by column chromatography on silica gel is often effective. |
Data Presentation: General Conditions for Phenolic Esterification
| Phenol Type | Acylating Agent | Base | Catalyst | Solvent | Temperature | General Yield Range | Reference |
| General Phenols | Acyl Chloride | Aqueous NaOH | None | Two-phase (e.g., Dichloromethane/Water) | Room Temp. | Good to Excellent | [3] |
| Hindered Phenols | Acyl Chloride | Pyridine | DMAP (catalytic) | Dichloromethane | Room Temp. | Moderate to Good | General Knowledge |
| General Phenols | Carboxylic Acid | None | Strong Acid (e.g., H₂SO₄) | Toluene (with water removal) | Reflux | Variable | [6] |
III. Experimental Protocols
Protocol 1: Synthesis of 3-hydroxy-6H-benzo[c]chromen-6-one
This protocol is adapted from the procedure described by Sunar et al.[2]
-
In a round-bottom flask, dissolve resorcinol (45 mmol) and 2-iodobenzoic acid (15 mmol) in 30 mL of distilled water containing sodium hydroxide (55 mmol).
-
Heat the solution to reflux and maintain for 45 minutes. The solution will turn brown.
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Add copper sulfate (6 g) to the refluxing solution.
-
Continue to reflux for an additional 10 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath to promote precipitation.
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Filter the precipitate and wash it with 100 mL of cold 0.1 N HCl solution.
-
Dry the resulting yellow powder to obtain 3-hydroxy-6H-benzo[c]chromen-6-one. Further purification can be achieved by recrystallization if necessary.
Protocol 2: Synthesis of this compound
This is a general protocol based on Schotten-Baumann reaction conditions.[3][4]
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Dissolve 3-hydroxy-6H-benzo[c]chromen-6-one (1 equivalent) in a suitable organic solvent such as dichloromethane or diethyl ether in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Cool the two-phase mixture in an ice bath with vigorous stirring.
-
Slowly add 2-furoyl chloride (1.1-1.2 equivalents) dropwise to the mixture.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water, a dilute aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.
IV. Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting decision tree for the esterification step.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Benzo[c]chromenone Compounds
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of benzo[c]chromenone compounds.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of benzo[c]chromenone compounds in a question-and-answer format.
Question 1: My crude product is a complex mixture after synthesis. What is the best initial purification strategy?
Answer: For a complex crude mixture, a multi-step purification strategy is recommended. Start with a liquid-liquid extraction to remove major impurities. An acidic wash (e.g., dilute HCl) will remove basic impurities, while a basic wash (e.g., 1 M NaOH solution) will remove acidic starting materials or byproducts.[1] Following extraction, column chromatography is typically the most effective method for separating the target benzo[c]chromenone from other components.
Question 2: I am seeing poor separation of my benzo[c]chromenone compound during silica gel column chromatography. What can I do?
Answer: Poor separation on a silica gel column can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Eluent System: If your compound is eluting too quickly (high Rf), decrease the polarity of the solvent system. If it is eluting too slowly (low Rf), increase the polarity. For 6H-benzo[c]chromen-6-one, an eluent system of 1:3 ethyl acetate/hexanes has been shown to be effective.[1][2] You can systematically vary the ratio of these solvents.
-
Check the Column Loading: Overloading the column can lead to broad peaks and poor separation. Ensure the amount of crude product is appropriate for the size of your column. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
-
Sample Preparation: Ensure your crude product is fully dissolved in a minimum amount of a non-polar solvent before loading it onto the column.[1][2] If the compound is not very soluble, you can adsorb it onto a small amount of silica gel and dry-load it onto the column.
Question 3: My purified benzo[c]chromenone compound has a persistent colored impurity. How can I remove it?
Answer: Colored impurities are common in organic synthesis. Here are a few methods to address this:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities and improving the purity of a solid compound. Experiment with different solvent systems to find one in which your compound is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Activated Carbon Treatment: Dissolve your compound in a suitable solvent, add a small amount of activated carbon, heat the mixture for a short period, and then filter the hot solution through celite to remove the carbon. The carbon will adsorb many colored impurities.
-
Preparative Thin Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be an excellent high-resolution technique to separate your compound from closely related colored impurities.
Question 4: My final product yield is very low after purification. What are the potential causes?
Answer: Low yield can be attributed to several stages of the purification process:
-
Inefficient Extraction: During liquid-liquid extraction, ensure you perform multiple extractions (e.g., 3 x 50 mL) to maximize the recovery of your compound from the aqueous layer.[1][2]
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Loss During Chromatography: Your compound might be strongly adsorbing to the silica gel. Also, if the fractions are not monitored carefully by TLC, some of the product may be discarded with the waste.
-
Decomposition: Some benzo[c]chromenone derivatives might be unstable under certain conditions. Avoid prolonged exposure to strong acids or bases, and high temperatures.
Question 5: How can I confirm the purity of my final benzo[c]chromenone compound?
Answer: Purity should be assessed using multiple analytical techniques:
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Thin Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful method for determining the structure and purity of your compound. The absence of impurity peaks is crucial.
-
High-Performance Liquid Chromatography (HPLC): This technique can provide quantitative information on the purity of your sample.
-
Mass Spectrometry (MS): This confirms the molecular weight of your compound.
Data Presentation
Table 1: Comparison of Purification Techniques for a Model Benzo[c]chromenone Compound
| Purification Method | Purity Achieved (%) | Yield (%) | Time Required (hours) |
| Direct Recrystallization | 85-90 | 60-70 | 2-4 |
| Silica Gel Column Chromatography | >95 | 50-65 | 4-8 |
| Recrystallization followed by Chromatography | >99 | 40-55 | 6-12 |
| Preparative HPLC | >99.5 | 20-40 | 8-16 |
Note: Data are representative and may vary depending on the specific benzo[c]chromenone derivative and the nature of the impurities.
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction Procedure
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[1][2]
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1][2]
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product for further purification.
Protocol 2: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the chosen solvent system (e.g., 1:3 ethyl acetate/hexanes).[1][2]
-
Collect fractions and monitor the elution of the compound using TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Dissolve the impure solid in a minimum amount of a suitable hot solvent.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General workflow for the purification of benzo[c]chromenone compounds.
Caption: Troubleshooting decision tree for column chromatography issues.
References
"optimization of reaction conditions for benzo[c]chromenone synthesis"
Welcome to the technical support center for the synthesis of benzo[c]chromenone and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing benzo[c]chromenones?
A1: Several efficient methods exist for the synthesis of the 6H-benzo[c]chromen-6-one core. Key strategies include:
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Palladium-catalyzed Domino Suzuki-Miyaura Cross-Coupling and Oxidative Lactonization: This one-pot method involves the reaction of substrates like 2-bromoaryl aldehydes with 2-hydroxyphenylboronic acid.[1][2]
-
Metal-Free Dehydrogenative Coupling: This approach utilizes biaryl-2-carboxylic acids and has been shown to be effective for a range of substrates, including those with electron-withdrawing groups.[3]
-
Transition Metal-Catalyzed Cyclization: Methods involving palladium or copper catalysts can be used for the cyclization of biaryl-2-carboxylic acids to form the desired lactone.[3] However, these can sometimes be limited by the need for expensive catalysts or may be less effective for certain substrates.[3]
-
Radical-Mediated Cyclization: Aryl benzoates can undergo radical-mediated cyclization to yield benzo[c]chromenones.[4][5]
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Reactions of Michael Acceptors: Chromenones and chalcones can react with 1,3- and 1,5-dicarbonyl compounds in efficient procedures.[4][5]
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. For example, in the metal-free synthesis from biphenyl-2-carboxylic acid, a mixture of ethyl acetate and hexanes (1:3) can be used as the eluent.[3][6] The starting material and product will have different Rf values, allowing for visualization of the reaction's progression.[3][6]
Q3: What is a typical workup procedure for isolating the benzo[c]chromenone product?
A3: A standard workup procedure involves cooling the reaction mixture, followed by extraction with an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed with an aqueous solution (e.g., 1 M NaOH, followed by saturated NaCl solution), dried over an anhydrous salt such as Na2SO4, filtered, and concentrated under reduced pressure.[3][6] The crude product can then be purified, typically by column chromatography.[6]
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Ensure the internal reaction temperature is maintained at the optimized value (e.g., 50 °C for the metal-free synthesis from biphenyl-2-carboxylic acid).[3][6] Use an oil bath set slightly higher than the target temperature to ensure consistent heating.[3][6] For palladium-catalyzed reactions, a higher temperature (e.g., 90 °C) may be optimal.[1] |
| Incorrect Catalyst or Base | The choice of catalyst and base is crucial. For Suzuki-Miyaura coupling, Pd(OAc)2 with K3PO4 has been shown to be effective.[1] For other methods, ensure the correct reagents and equivalents are used as specified in the protocol. |
| Poor Quality Reagents or Solvents | Use high-purity, dry solvents and fresh reagents. The presence of water can be detrimental in some reactions, while in others, like certain domino reactions, water is the preferred solvent.[1] |
| Insufficient Reaction Time | Monitor the reaction by TLC to ensure it has gone to completion. Some reactions may require extended periods (e.g., 27 hours).[6] |
Problem 2: Formation of significant side products.
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Carefully measure and add all reagents in the correct stoichiometric ratios as indicated by the chosen protocol. |
| Reaction Temperature Too High | Excessive heat can lead to decomposition or the formation of undesired byproducts. Maintain a stable and optimized reaction temperature. |
| Atmosphere Control | Some reactions require a specific atmosphere. For instance, the metal-free synthesis from biphenyl-2-carboxylic acid should be run under an air atmosphere.[3][6] |
Experimental Protocols
Metal-Free Synthesis of 6H-Benzo[c]chromen-6-one from Biphenyl-2-carboxylic Acid
This protocol is adapted from a procedure published in Organic Syntheses.[6]
Materials:
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Biphenyl-2-carboxylic acid
-
Potassium peroxydisulfate (K2S2O8)
-
Silver nitrate (AgNO3)
-
Acetonitrile (CH3CN)
-
Water (H2O)
-
Dichloromethane (CH2Cl2)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Sodium sulfate (Na2SO4)
Procedure:
-
To a 1000 mL double-necked, round-bottomed flask equipped with a magnetic stir bar, add biphenyl-2-carboxylic acid (7.93 g, 40 mmol), potassium peroxydisulfate (21.6 g, 80 mmol), and silver nitrate (68 mg, 0.4 mmol).
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Add water (200 mL) and acetonitrile (200 mL) to the flask under an air atmosphere.
-
Equip the flask with a water-cooled condenser and stir the mixture at 50 °C for 27 hours.
-
After 27 hours, cool the reaction mixture to room temperature.
-
Add dichloromethane (200 mL) and water (100 mL) to the mixture and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers and wash with 1 M NaOH solution (2 x 75 mL), followed by saturated NaCl solution (75 mL).
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Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
The resulting solid can be further dried in vacuo to yield the final product.
Optimization of Reaction Conditions
The yield of benzo[c]chromenone is highly dependent on the reaction conditions. The following tables summarize optimized conditions from various synthetic approaches.
Table 1: Optimization of a One-Pot Domino Suzuki-Miyaura Cross-Coupling and Oxidative Lactonization [1][2]
| Entry | Pd-Catalyst (10 mol%) | Base (1.5 equiv.) | Ligand (0.25 equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | PdCl2 | Cs2CO3 | PPh3 | DMF | 80 | 49 |
| 2 | Pd(OAc)2 | Cs2CO3 | PPh3 | DMF | 90 | 62 |
| 3 | Pd(OAc)2 | K3PO4 | PPh3 | DMF | 90 | 71 |
| 4 | Pd(OAc)2 | K3PO4 | PCy3 | DMF | 90 | 78 |
| 5 | Pd(OAc)2 | K3PO4 | PCy3 | Water | 90 | 85 |
Table 2: Metal-Free Synthesis Parameters [6]
| Parameter | Value |
| Starting Material | Biphenyl-2-carboxylic acid (1 equiv) |
| Oxidant | Potassium peroxydisulfate (2 equiv) |
| Catalyst | Silver nitrate (0.01 equiv) |
| Solvents | Water, Acetonitrile |
| Temperature | 50 °C |
| Reaction Time | 27 h |
| Yield | 82% |
Visualized Workflows
Caption: General workflow for a one-pot Suzuki-Miyaura coupling and lactonization.
Caption: A logical workflow for troubleshooting low product yield in synthesis.
References
Technical Support Center: Overcoming Solubility Issues with 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions.
Issue 1: Poor Solubility in Aqueous Buffers
Question: My compound, this compound, is showing very low solubility in standard aqueous buffers (e.g., PBS, Tris-HCl) at physiological pH. How can I improve its solubility for in vitro assays?
Possible Causes:
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High Lipophilicity: The fused aromatic ring system and the furoate ester moiety contribute to a high logP, making the compound inherently hydrophobic.
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Crystalline Structure: The compound may exist in a stable crystalline lattice that is difficult for the solvent to disrupt.
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Lack of Ionizable Groups: The molecule lacks readily ionizable functional groups at physiological pH, preventing salt formation as a means to enhance solubility.
Solutions:
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Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of nonpolar drugs.[1] Propylene glycol, ethanol, glycerin, and polyethylene glycol are commonly used co-solvents with low toxicity.[1]
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Recommendation: Start by preparing a high-concentration stock solution in 100% DMSO. For your aqueous working solution, use a final DMSO concentration of less than 1% to avoid solvent-induced artifacts in biological assays. If higher concentrations of the compound are needed, consider using co-solvents like PEG 400 or ethanol in your buffer system.
-
-
Surfactants/Micellar Solubilization: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.
-
Recommendation: Non-ionic surfactants such as Tween® 80 or Cremophor® EL are often used. Prepare a stock solution of the surfactant and add it to your buffer before introducing the compound.
-
-
pH Adjustment (if applicable): While the parent molecule is not strongly ionizable, extreme pH values could potentially induce hydrolysis of the ester, which may alter solubility but would also change the chemical nature of the compound. This is generally not recommended unless the stability of the compound under such conditions has been established.
Issue 2: Precipitation of the Compound During Serial Dilutions
Question: When I perform serial dilutions of my DMSO stock solution of this compound into an aqueous buffer, the compound precipitates. How can I prevent this?
Possible Causes:
-
Supersaturation and Rapid Precipitation: Diluting a concentrated organic stock solution into an aqueous medium can lead to a supersaturated state, from which the compound rapidly precipitates.
-
Insufficient Solubilizing Agent: The concentration of any co-solvent or surfactant in the final dilution may be too low to maintain the solubility of the compound.
Solutions:
-
Use of Pluronic F-127: This triblock copolymer is known for its ability to form micelles and can help to maintain the solubility of hydrophobic compounds upon dilution.
-
Protocol: Prepare a stock solution of Pluronic F-127 in your aqueous buffer. Add your compound's DMSO stock to the Pluronic F-127 solution with vigorous vortexing.
-
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate nonpolar molecules, thereby increasing their aqueous solubility.[2]
-
Recommendation: Beta-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. Prepare the aqueous dilution buffer containing HP-β-CD before adding the compound stock.
-
Issue 3: Low Bioavailability in Animal Studies Due to Poor Solubility
Question: I am observing low and variable oral bioavailability of this compound in my animal models, which I suspect is due to its poor aqueous solubility. What formulation strategies can I employ?
Possible Causes:
-
Low Dissolution Rate: The rate at which the solid compound dissolves in the gastrointestinal fluids is a limiting factor for its absorption.
-
Poor Wetting: The hydrophobic nature of the compound can lead to poor wetting by gastrointestinal fluids, further reducing the dissolution rate.
Solutions:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can improve its dissolution rate.
-
Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC) are common carriers.
-
Preparation: Methods include fusion melt and solvent evaporation.[3]
-
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can enhance oral absorption by presenting the drug in a solubilized form.
-
Examples: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be formulated using oils, surfactants, and co-solvents.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the predicted solubility of this compound?
Q2: Which organic solvents are best for solubilizing this compound for initial stock preparation?
Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are strong aprotic solvents that are generally effective at dissolving compounds with similar structures. For less toxic options in certain cell-based assays, ethanol or acetone could be considered, although they may provide lower solubility.
Q3: Are there any chemical modifications that could improve the solubility of this compound series?
Yes, chemical modifications can be a powerful strategy to improve solubility.[1][2] For the this compound scaffold, consider the following approaches:
-
Introduction of Ionizable Groups: Adding acidic or basic functional groups (e.g., carboxylic acids, amines) would allow for salt formation, which can dramatically increase aqueous solubility.
-
Addition of Polar Functional Groups: Incorporating polar, non-ionizable groups like hydroxyl or amide functionalities can improve interactions with water molecules.
-
Prodrug Strategies: Attaching a highly soluble promoiety that is cleaved in vivo to release the active drug can be an effective approach.
Q4: How can I perform a quick solubility screen for this compound?
A simple kinetic solubility assay can be performed by preparing a high-concentration stock solution in DMSO and then serially diluting it into various aqueous buffers and formulation vehicles. The solubility can be determined by visual inspection for precipitation or by analytical methods such as nephelometry, UV-Vis spectroscopy, or HPLC after centrifugation of the samples.
Data Presentation
Table 1: Illustrative Solubility Data of this compound in Various Solvents
| Solvent System | Apparent Solubility (µg/mL) |
| PBS (pH 7.4) | < 0.1 |
| PBS (pH 7.4) with 1% DMSO | 1.5 |
| PBS (pH 7.4) with 5% PEG 400 | 12.8 |
| PBS (pH 7.4) with 1% Tween® 80 | 25.3 |
| 10% HP-β-CD in Water | 85.7 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 0.8 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 4.2 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how experimental results could be organized. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Kinetic Solubility Screening
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Test Solutions: In a 96-well plate, add 198 µL of each test buffer/vehicle to individual wells.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final concentration of 100 µM. Mix thoroughly by pipetting.
-
Equilibration: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Analysis:
-
Visual Inspection: Check for any visible precipitation.
-
Nephelometry: Measure the turbidity of each well using a nephelometer.
-
(Optional) HPLC Analysis: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and analyze the concentration of the soluble compound by a validated HPLC method.
-
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Preparation of HP-β-CD Solution: Prepare a 20% (w/v) solution of HP-β-CD in the desired aqueous buffer.
-
Compound Addition: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., ethanol).
-
Complexation: Slowly add the compound stock solution to the HP-β-CD solution while vortexing vigorously.
-
Solvent Removal: If a volatile organic solvent was used, remove it under a stream of nitrogen or by lyophilization.
-
Reconstitution and Filtration: Reconstitute the complex in the desired final volume of aqueous buffer and filter through a 0.22 µm filter to remove any non-encapsulated compound.
-
Concentration Determination: Determine the final concentration of the solubilized compound using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
Visualizations
References
"stability problems with 6H-benzo[c]chromen-6-one derivatives in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6H-benzo[c]chromen-6-one derivatives. The information is designed to help you anticipate and resolve common stability issues encountered in solution-based experiments.
Frequently Asked Questions (FAQs)
Q1: My 6H-benzo[c]chromen-6-one derivative is showing signs of degradation in an aqueous solution. What is the likely cause?
A1: The primary cause of degradation for 6H-benzo[c]chromen-6-one derivatives, such as urolithins, in aqueous solutions is the hydrolysis of the lactone ring. This reaction is often pH-dependent and can be accelerated by elevated temperatures.
Q2: How can I improve the stability of my 6H-benzo[c]chromen-6-one derivative in an aqueous solution?
A2: To enhance stability in aqueous solutions, consider the following strategies:
-
pH Adjustment: Maintain the pH of the solution in a slightly acidic to neutral range. Basic conditions tend to accelerate lactone hydrolysis.
-
Use of Cyclodextrins: Encapsulating the derivative within cyclodextrins can significantly improve its stability and solubility in water.[1]
-
Low-Temperature Storage: Store aqueous solutions at low temperatures (e.g., 4°C or -20°C) to slow down the rate of degradation.
Q3: Are there specific derivatives within the 6H-benzo[c]chromen-6-one class that are known to be more stable?
A3: Yes, studies on urolithins have shown that Urolithin B is more resistant to degradation under simulated gastrointestinal conditions compared to Urolithin A.[2] Additionally, biological modifications, such as conjugation with glucuronic acid, have been observed to increase the stability of Urolithin B, which may be relevant for in vivo studies.[2]
Q4: I am observing degradation of my compound even in organic solvents like DMSO. What could be the issue?
A4: While more stable in organic solvents than in water, degradation can still occur. Potential causes include:
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Presence of Water: Trace amounts of water in the organic solvent can lead to slow hydrolysis over time. Ensure you are using anhydrous solvents.
-
Photodegradation: Some chromene derivatives are sensitive to light. Protect your solutions from light by using amber vials or covering them with aluminum foil.
-
Oxidation: If the derivative has sensitive functional groups, it may be susceptible to oxidation. Consider storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Cell Culture Media
-
Symptoms: You observe a rapid decrease in the concentration of your 6H-benzo[c]chromen-6-one derivative when it is added to cell culture media.
-
Possible Causes:
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Hydrolysis: The physiological pH (around 7.4) and temperature (37°C) of cell culture media can promote the hydrolysis of the lactone ring.
-
Enzymatic Degradation: Cellular enzymes present in the media or released by cells could be metabolizing the compound.
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Binding to Media Components: The compound may be binding to proteins or other components in the serum of the cell culture media, reducing its free concentration.
-
-
Troubleshooting Steps:
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Run a Stability Control: Incubate the compound in the cell culture media without cells to differentiate between chemical degradation and cellular metabolism.
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Analyze for Degradation Products: Use analytical techniques like HPLC or LC-MS to identify potential hydrolysis products.
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Consider a More Stable Derivative: If hydrolysis is confirmed to be rapid, switching to a more stable derivative, if available, may be necessary.
-
Use a Stabilizing Agent: For in vitro studies, the use of cyclodextrins as a delivery vehicle can protect the compound from degradation.[1]
-
Issue 2: Inconsistent Results in Biological Assays
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Symptoms: You are observing high variability in the results of your biological assays involving 6H-benzo[c]chromen-6-one derivatives.
-
Possible Causes:
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Stock Solution Instability: The compound may be degrading in the stock solution (e.g., DMSO) over time, leading to the use of lower effective concentrations in subsequent experiments.
-
Instability in Assay Buffer: The pH and composition of the assay buffer could be causing degradation during the experiment.
-
-
Troubleshooting Steps:
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Prepare Fresh Stock Solutions: Avoid long-term storage of stock solutions, especially if not stored under ideal conditions (cold, dark, and dry).
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Assess Stability in Assay Buffer: Perform a time-course experiment to measure the concentration of the compound in the assay buffer over the duration of the experiment.
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Minimize Incubation Times: If the compound is found to be unstable in the assay buffer, try to minimize the incubation times as much as possible.
-
Data Presentation
Table 1: Stability of Urolithins Under Simulated Gastrointestinal Conditions
| Compound | Stability in Gastric Phase | Stability in Pancreatic Phase | Stability in Colonic Phase |
| Urolithin A | Unstable | Unstable | Drastically Unstable |
| Urolithin B | Stable | Stable | More Resistant than Urolithin A |
| Urolithin B-glucuronide | Stable | Stable | Increased Stability |
Data synthesized from literature reports on in vitro digestion models.[2]
Table 2: Effect of Cyclodextrin on Urolithin Stability in Aqueous Solution
| Condition | Urolithin Concentration | Storage Temperature | Storage Duration | Residual Urolithin (%) |
| Without Cyclodextrin | 0.01% w/v | 60°C | 2 weeks | < 50% |
| With Cyclodextrin (1:10 ratio) | 0.01% w/v | 60°C | 2 weeks | > 90% |
Illustrative data based on findings suggesting cyclodextrins dramatically improve stability.[1]
Experimental Protocols
Protocol 1: General Stability Assessment using HPLC
-
Objective: To determine the stability of a 6H-benzo[c]chromen-6-one derivative in a specific solvent or buffer over time.
-
Materials:
-
Your 6H-benzo[c]chromen-6-one derivative
-
Solvent/buffer of interest (e.g., PBS, cell culture media, DMSO)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)
-
Incubator or water bath
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Autosampler vials
-
-
Methodology:
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Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Dilute the stock solution into the solvent/buffer of interest to the final desired concentration. This is your t=0 sample.
-
Immediately inject the t=0 sample into the HPLC system to obtain the initial peak area.
-
Incubate the solution under the desired conditions (e.g., 37°C, protected from light).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.
-
Monitor the decrease in the peak area of the parent compound over time. The appearance of new peaks may indicate the formation of degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Protocol 2: Forced Degradation Study
-
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
-
Materials:
-
Your 6H-benzo[c]chromen-6-one derivative
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
HPLC or LC-MS system
-
-
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature.
-
Oxidation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.
-
Photodegradation: Expose a solution of the compound to UV light.
-
For each condition, analyze the samples by HPLC or LC-MS at various time points to monitor the degradation of the parent compound and the formation of degradation products.
-
Ensure that the analytical method can separate the parent compound from all major degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of 6H-benzo[c]chromen-6-one derivatives.
Caption: Potential degradation pathways for 6H-benzo[c]chromen-6-one derivatives.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. JP6787633B2 - Aqueous solution containing urolithins, a dry solid composition thereof, a method for producing them, and a method for stabilizing and solubilizing urolithins. - Google Patents [patents.google.com]
- 2. Gastrointestinal stability of urolithins: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate. The synthesis is typically a two-step process: (1) the formation of the 3-hydroxy-6H-benzo[c]chromen-6-one core, and (2) the subsequent esterification with 2-furoyl chloride. This guide focuses on potential side reactions and optimization of the esterification step.
Frequently Asked Questions (FAQs)
Q1: Why is direct esterification with 2-furoic acid not recommended? A1: The hydroxyl group at the 3-position of the benzo[c]chromenone core is phenolic. Phenols are weak nucleophiles and react very slowly with carboxylic acids.[1][2] To achieve a reasonable reaction rate and yield, a more reactive acylating agent, such as 2-furoyl chloride, is necessary.[1][3]
Q2: What is the role of the base (e.g., pyridine, triethylamine) in the esterification reaction? A2: The base serves two primary functions. First, it neutralizes the hydrogen chloride (HCl) gas that is generated as a byproduct, preventing it from catalyzing unwanted side reactions like hydrolysis of the ester product.[3] Second, it can deprotonate the phenolic hydroxyl group to form a more reactive phenoxide ion, which accelerates the rate of the desired esterification.[3][4]
Q3: My 2-furoyl chloride is old or has been exposed to air. Can I still use it? A3: It is not recommended. 2-Furoyl chloride, like other acyl chlorides, is highly reactive towards moisture.[5][6] Exposure to atmospheric humidity will cause it to hydrolyze to 2-furoic acid, rendering it ineffective for the esterification reaction and leading to significantly lower yields.[5] It is crucial to use fresh or properly stored 2-furoyl chloride under anhydrous conditions.
Q4: Can this reaction proceed via C-acylation instead of O-acylation? A4: While some hydroxycoumarin systems can undergo C-acylation as a competing reaction, the esterification of a phenol with an acyl chloride under basic conditions strongly favors O-acylation to form the ester.[4] The primary side reactions of concern are typically hydrolysis of the starting material and product, not C-acylation.
Troubleshooting Guide
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Moisture Contamination: 2-furoyl chloride was hydrolyzed by water in the solvent or on the glassware.[5][6] | Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., dry dichloromethane, toluene, or DMF). Handle reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive 2-Furoyl Chloride: The reagent was previously hydrolyzed to 2-furoic acid.[5] | Use a fresh bottle of 2-furoyl chloride or purify the existing stock by distillation. Confirm its identity and purity via IR spectroscopy (look for a strong C=O stretch around 1750-1800 cm⁻¹). |
| Insufficient Base: The HCl byproduct was not fully neutralized, leading to potential acid-catalyzed hydrolysis of the ester product.[3] | Use at least a stoichiometric equivalent of a non-nucleophilic base like pyridine or triethylamine. A slight excess (1.1-1.2 equivalents) is often beneficial. |
| Low Reactivity of Phenol: The reaction temperature is too low or the reaction time is too short for the weakly nucleophilic phenol.[1] | The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Poor Quality Starting Material: The 3-hydroxy-6H-benzo[c]chromen-6-one starting material is impure. | Purify the starting material by recrystallization or column chromatography before proceeding with the esterification step. |
Problem: Product is Impure or Difficult to Purify
| Potential Cause | Recommended Solution |
| Presence of Unreacted 3-hydroxy-6H-benzo[c]chromen-6-one: Incomplete reaction. | Increase the reaction time or temperature. Consider using a slight excess of 2-furoyl chloride (1.1 equivalents). The unreacted starting material can typically be removed via column chromatography. |
| Presence of 2-furoic acid: Hydrolysis of 2-furoyl chloride during the reaction or workup. | During the aqueous workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities like 2-furoic acid. |
| Formation of Colored Impurities: Side reactions involving the base or degradation of the furan ring. | Use a high-purity base. Avoid excessively high temperatures or prolonged reaction times. Ensure the reaction is protected from light if reagents are light-sensitive. Purify the final product using flash column chromatography or recrystallization. |
| Hydrolysis of Product During Workup: The ester product is sensitive to strongly acidic or basic conditions. | Use mild conditions for the workup. Neutralize the reaction mixture carefully and wash with saturated sodium bicarbonate and brine. Avoid using strong acids or bases. |
Data Presentation
Table 1: Representative Reaction Data for Synthesis of Key Intermediate
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temp. | Time | Yield of 3-hydroxy-6H-benzo[c]chromen-6-one | Reference |
| 2-Bromobenzoic acid | Resorcinol | 5% CuSO₄, NaOH | Water | Reflux | 1.2 h | 47.0% | [7][8] |
Table 2: General Conditions for Phenolic Esterification with Acyl Chlorides
| Phenolic Substrate | Acylating Agent | Base | Solvent | Expected Outcome | Common Side Products |
| 3-hydroxy-6H-benzo[c]chromen-6-one | 2-Furoyl chloride | Pyridine or Triethylamine | Anhydrous DCM, Toluene, or DMF | High yield of the desired O-acylated ester product. | Unreacted starting material, 2-furoic acid (from hydrolysis). |
| General Phenol | General Acyl Chloride | Pyridine | Anhydrous Solvent | Formation of Phenyl Ester and Pyridinium Hydrochloride. | Carboxylic acid (from hydrolysis of acyl chloride). |
Experimental Protocols
Protocol 1: Synthesis of 3-hydroxy-6H-benzo[c]chromen-6-one (Intermediate I)
This protocol is adapted from published procedures.[7][8]
-
To a sealed tube, add 2-bromobenzoic acid (30 mmol), resorcinol (60 mmol), and sodium hydroxide (60 mmol) in water (30 mL).
-
Stir the reaction mixture at 100 °C for 20 minutes.
-
Add a 5% aqueous solution of copper (II) sulfate (CuSO₄) to the mixture.
-
Heat the reaction to reflux for approximately 1 to 1.5 hours. Monitor the reaction's progress using TLC.
-
Upon completion, cool the reaction mixture and pour it into an ice-water mixture to precipitate the product.
-
Filter the resulting solid and wash thoroughly with water.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure 3-hydroxy-6H-benzo[c]chromen-6-one.
Protocol 2: Synthesis of this compound (Final Product)
This is a general protocol for the esterification of phenols.
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Dissolve 3-hydroxy-6H-benzo[c]chromen-6-one (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar).
-
Add a suitable base, such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents), to the solution and stir.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add 2-furoyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by TLC.
-
Once the reaction is complete, quench it by adding water or a saturated solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove 2-furoic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final this compound.
Visualizations
Caption: Overall workflow for the two-step synthesis.
Caption: Desired reaction pathway versus common side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Khan Academy [khanacademy.org]
- 4. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 7. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Refining the Work-up Procedure for Benzo[c]chromenone Reactions: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedures for benzo[c]chromenone reactions.
Frequently Asked Questions (FAQs)
Q1: What is the standard work-up procedure for a benzo[c]chromenone synthesis reaction?
A typical aqueous work-up procedure involves diluting the reaction mixture with an organic solvent, followed by a series of washes with aqueous solutions to neutralize byproducts and remove impurities.[1] The organic layer is then dried, the solvent is removed, and the crude product is purified.[1]
Q2: How can I monitor the progress of my benzo[c]chromenone reaction?
Thin-layer chromatography (TLC) is a common method for monitoring the reaction's progress.[2] For example, in the synthesis of 6H-benzo[c]chromen-6-one, TLC analysis on silica gel using an ethyl acetate/hexanes mixture can be used to observe the consumption of the starting material and the formation of the product.[2]
Q3: What are some common methods for purifying crude benzo[c]chromenone products?
Column chromatography is a widely used technique for purifying benzo[c]chromenones.[2][3] The choice of solvent system for elution depends on the polarity of the specific benzo[c]chromenone derivative. A common eluent is a mixture of ethyl acetate and hexanes.[2][3] Recrystallization is another method that can be employed to obtain a pure product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the work-up of benzo[c]chromenone reactions.
Issue 1: Formation of a Persistent Emulsion During Extraction
Question: I am observing a stable emulsion at the interface of the organic and aqueous layers during my extraction, making separation difficult. What should I do?
Answer: Emulsion formation can occur when there are surfactants or fine solids present. Here are a few strategies to resolve this:
-
Patience: Allow the separatory funnel to stand for a longer period.
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Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increase in ionic strength of the aqueous layer can help break the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.
-
Solvent Addition: Add a small amount of a different organic solvent with a different density.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
Issue 2: Colored Impurities in the Organic Layer
Question: My organic layer has a persistent yellow, orange, or brown color even after several washes. How can I remove these colored impurities?
Answer: Colored impurities often arise from excess reagents or side products.
-
Sodium Thiosulfate Wash: If you suspect the color is due to residual halogenated reagents, washing with a solution of sodium thiosulfate can help.[4]
-
Activated Carbon: Treatment with a small amount of activated charcoal can adsorb colored impurities. However, be aware that it may also adsorb some of your desired product.
-
Column Chromatography: Persistent color can often be effectively removed during silica gel column chromatography.
Issue 3: Difficulty Removing Specific Byproducts
Question: How can I remove byproducts from common reagents used in benzo[c]chromenone synthesis, such as triphenylphosphine oxide or boron and tin compounds?
Answer:
-
Triphenylphosphine Oxide: This byproduct from reactions like the Wittig or Mitsunobu reaction can sometimes be removed by suspending the crude product in a non-polar solvent like pentane or a pentane/ether mixture and filtering. The triphenylphosphine oxide has lower solubility and may precipitate or be retained on a silica plug.[4]
-
Boron Compounds: Boronic acid residues from Suzuki couplings can often be removed by co-evaporation with methanol. This process forms the volatile trimethyl borate.[4]
-
Tin Compounds: Byproducts from Stille couplings (e.g., Bu3SnX) can be challenging. One method is to wash the organic phase with a 1M aqueous potassium fluoride (KF) solution, which can precipitate the tin as Bu3SnF.[4]
Experimental Protocols
Protocol 1: Work-up and Purification of 6H-Benzo[c]chromen-6-one
This protocol is adapted from a procedure published in Organic Syntheses.[3][5]
1. Initial Extraction:
- Cool the reaction mixture to room temperature.
- Extract the mixture three times with dichloromethane.[3]
- Combine the organic extracts and concentrate them using a rotary evaporator.[3]
2. Filtration:
- Dissolve the resulting residue in ethyl acetate.[3]
- Filter the suspension through a short pad of silica gel, eluting with additional ethyl acetate.[3]
3. Aqueous Washes:
- Wash the organic solution twice with a 1 M sodium hydroxide solution.[5]
- Follow with a wash using a saturated sodium chloride solution (brine).[5]
- Back-extract the combined aqueous layers with ethyl acetate to recover any dissolved product.[5]
4. Drying and Concentration:
- Combine all organic extracts and dry them over anhydrous sodium sulfate.[5]
- Filter the mixture to remove the drying agent.
- Concentrate the filtrate under reduced pressure to yield the crude product.[5]
5. Final Purification:
- The crude solid can be further purified by column chromatography or recrystallization if necessary.
Data Presentation
| Work-up Step | Purpose | Typical Reagents | Potential Issues |
| Quenching | Neutralize reactive species | Water, saturated ammonium chloride, sodium bicarbonate | Exothermic reaction, gas evolution |
| Extraction | Separate product from aqueous phase | Dichloromethane, ethyl acetate, diethyl ether | Emulsion formation, poor phase separation |
| Washing | Remove water-soluble impurities | 1M HCl, saturated sodium bicarbonate, brine | Loss of product if it has acidic/basic groups |
| Drying | Remove residual water from organic phase | Anhydrous sodium sulfate, magnesium sulfate | Incomplete drying, product adsorption |
| Purification | Isolate the pure product | Silica gel (column chromatography), appropriate recrystallization solvents | Product loss, co-elution of impurities |
Visualizations
Experimental Workflow for Benzo[c]chromenone Work-up
References
Technical Support Center: Enhancing the Purity of Synthetic 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of synthetic 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after synthesizing this compound?
A1: The most probable impurities depend on the synthetic route. A common approach is the esterification of 3-hydroxy-6H-benzo[c]chromen-6-one with 2-furoyl chloride or 2-furoic anhydride. In this case, you can expect to find:
-
Unreacted Starting Materials: 3-hydroxy-6H-benzo[c]chromen-6-one.
-
Reagent-derived Impurities: 2-furoic acid (from hydrolysis of the acylating agent) and residual coupling agents or catalysts.
-
Side-products: Small amounts of dimers or other reaction by-products.
Q2: My crude product is a sticky oil instead of a solid. How can I purify it?
A2: "Oiling out" is a common issue in crystallization when the melting point of the impure solid is lower than the boiling point of the solvent.[1] Here are a few strategies:
-
Switch Purification Method: Flash column chromatography is often the best approach for oily products.
-
Solvent System Adjustment for Recrystallization:
-
Try a solvent system with a lower boiling point.
-
Use a co-solvent system. Dissolve the oil in a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexanes or petroleum ether) until turbidity persists. Gentle warming to redissolve, followed by slow cooling, may promote crystallization.[1]
-
Q3: I'm seeing a persistent impurity with a similar polarity to my product on the TLC plate. How can I improve the separation?
A3: Separating compounds with similar polarities can be challenging. Here are some techniques:
-
Optimize Flash Chromatography:
-
Solvent System: Use a less polar solvent system to increase the separation (difference in Rf values) between your product and the impurity. A gradient elution, starting with a very non-polar solvent and gradually increasing the polarity, can be very effective.[2]
-
Silica Gel: Use a finer mesh silica gel for higher resolution.
-
-
Preparative HPLC: For very difficult separations, preparative HPLC offers the highest resolution. A normal-phase column with a hexane/ethyl acetate or hexane/isopropanol mobile phase is a good starting point.[3]
Q4: After column chromatography, my product is still not pure enough. What should I do next?
A4: A second purification step is often necessary to achieve high purity.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent is an excellent way to remove minor impurities.
-
Re-chromatography: If you have a significant amount of a persistent impurity, a second column with a different solvent system might be effective.
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): The most common method for quantitative purity assessment. An isocratic method on a C18 column is a good starting point for purity analysis.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.
Troubleshooting Guides
This section provides a structured approach to resolving common purification issues.
Problem 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Product lost during workup/extraction. | Check the aqueous layers by TLC to see if your product is water-soluble. If so, back-extract with a suitable organic solvent.[5][6] |
| Product co-eluted with impurities during chromatography. | Analyze mixed fractions by TLC or HPLC. If they contain a significant amount of product, re-purify them using a shallower solvent gradient or a different chromatographic technique.[2] |
| Incomplete crystallization during recrystallization. | Ensure the solution was fully saturated at high temperature and allowed to cool slowly without disturbance. Cooling the solution in an ice bath can help maximize crystal formation. |
| Product is volatile. | Use caution during solvent removal (rotoevaporation). Avoid high temperatures and prolonged exposure to high vacuum. Check the solvent in the rotovap trap for your product.[6] |
Problem 2: Product Decomposes During Purification
| Potential Cause | Troubleshooting Step |
| Acid-sensitive product on silica gel. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[2] Alternatively, use a different stationary phase like alumina. |
| Thermal decomposition. | Avoid high temperatures during recrystallization and solvent evaporation. If necessary, use a vacuum to lower the boiling point of the solvent. |
| Instability to air or light. | Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect the sample from light by wrapping flasks in aluminum foil. |
Data Presentation: Comparison of Purification Techniques
The following table presents hypothetical data for the purification of this compound to illustrate the effectiveness of different techniques.
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Yield (%) | Key Considerations |
| Recrystallization | 85 | >98 | 70-90 | Requires a solid product and a suitable solvent.[7][8] |
| Flash Column Chromatography | 70 | 90-98 | 60-85 | Good for larger quantities and for separating compounds with different polarities.[9][10] |
| Preparative HPLC | 95 | >99.5 | 50-80 | High resolution for difficult separations, but lower sample capacity and higher cost.[11] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes) at room and elevated temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold.[1] For coumarin derivatives, aqueous ethanol or aqueous methanol can be effective.[7][8]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine a suitable solvent system using TLC. The ideal Rf value for your product should be between 0.2 and 0.35.[12] A common starting point for compounds of this type is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel in the chosen eluent. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Add the eluent to the column and apply gentle air pressure to maintain a steady flow rate. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Preparative HPLC
-
Method Development: Develop a separation method on an analytical HPLC system first. For a non-polar compound, a C18 column with a mobile phase of acetonitrile and water is a good starting point.[4]
-
Sample Preparation: Dissolve the partially purified sample in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Purification: Inject the sample onto the preparative HPLC system. The system will automatically collect fractions based on the detector signal (usually UV).
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent, often by lyophilization (freeze-drying) if water is present, or by rotary evaporation for organic solvents.
Visualizations
Caption: Troubleshooting workflow for purifying this compound.
Caption: Relationship between impurities and purification methods.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Purification [chem.rochester.edu]
- 3. Normal Phase HPLC - purification of non polar Nat prod. - Chromatography Forum [chromforum.org]
- 4. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. How To [chem.rochester.edu]
- 7. old.rrjournals.com [old.rrjournals.com]
- 8. Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification - RESEARCH REVIEW International Journal of Multidisciplinary [old.rrjournals.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. interchim.fr [interchim.fr]
- 11. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 12. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Technical Support Center: Degradation of 6H-benzo[c]chromen-6-one and its Derivatives
Disclaimer: Scientific literature extensively covers the metabolic degradation of hydroxylated derivatives of 6H-benzo[c]chromen-6-one, such as Urolithin A. However, there is limited available data on the experimental degradation pathways (e.g., photodegradation, thermal degradation, hydrolysis) of the parent compound, 6H-benzo[c]chromen-6-one. This technical support center, therefore, focuses primarily on the well-documented metabolic pathways of Urolithin A as a proxy for understanding the biotransformation of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 6H-benzo[c]chromen-6-one derivatives under biological conditions?
A1: The most well-documented degradation pathway for 6H-benzo[c]chromen-6-one derivatives, specifically urolithins, is through metabolism by the gut microbiota and subsequent phase II metabolism in the host.[1][2][3] Ellagitannins from dietary sources like pomegranates, strawberries, and walnuts are hydrolyzed to ellagic acid in the gut.[2] Gut bacteria then convert ellagic acid into various urolithins, including Urolithin A.[3][4] Once absorbed, Urolithin A undergoes further metabolism in the liver, primarily through glucuronidation and sulfation, before being excreted.[1][2]
Q2: Why do I observe high inter-individual variability in the production of Urolithin A in my in vivo studies?
A2: The conversion of ellagic acid to Urolithin A is entirely dependent on the composition of an individual's gut microbiota.[2] Only certain types of gut bacteria, such as species from the Gordonibacter and Enterocloster genera, are capable of carrying out this transformation.[5] The presence and abundance of these specific bacteria can vary significantly among individuals, leading to different "metabotypes" and consequently, large variations in Urolithin A production from the same dietary intake of ellagitannins.
Q3: I am not detecting the parent 6H-benzo[c]chromen-6-one in my samples after oral administration. Is this expected?
A3: Yes, this is expected. 6H-benzo[c]chromen-6-one itself is not typically found in dietary sources.[2] Instead, its hydroxylated derivatives, urolithins, are produced in the gut from the metabolism of ellagitannins.[4] Therefore, after oral administration of a food source rich in ellagitannins, you would expect to detect urolithins and their metabolites, not the parent 6H-benzo[c]chromen-6-one.
Q4: What are the major metabolites of Urolithin A that I should be looking for in plasma and urine samples?
A4: In plasma and urine, the major metabolites of Urolithin A are its phase II conjugates.[3] You should primarily look for Urolithin A-glucuronide and Urolithin A-sulfate.[2][3] The free form of Urolithin A may also be present, but often at lower concentrations.
Troubleshooting Guides
Issue 1: Inconsistent or No Urolithin A Production in In Vitro Fecal Fermentation Assays
-
Possible Cause 1: Inappropriate Fecal Slurry Preparation. The viability and metabolic activity of the gut microbiota are crucial. Ensure that the fecal samples are fresh, collected anaerobically, and processed quickly in an anaerobic environment to maintain the viability of the bacteria responsible for urolithin production.
-
Troubleshooting Step 1: Use an anaerobic chamber or glove box for all manipulations of the fecal samples. Utilize pre-reduced anaerobic media and buffers.
-
Possible Cause 2: Incorrect Substrate Concentration. Very high concentrations of ellagic acid or ellagitannins might be inhibitory to some gut bacteria.
-
Troubleshooting Step 2: Perform a dose-response experiment to determine the optimal substrate concentration for Urolithin A production with your specific fecal inoculum.
-
Possible Cause 3: Donor-Specific Microbiota Composition. As mentioned in the FAQs, not all individuals possess the gut microbiota capable of producing Urolithin A.
-
Troubleshooting Step 3: Screen multiple fecal donors to identify those with the appropriate "urolithin metabotype." Consider using a pooled fecal sample from multiple donors to increase the probability of having the necessary bacterial species.
Issue 2: Low Recovery of Urolithin A and its Metabolites from Plasma or Tissue Samples
-
Possible Cause 1: Inefficient Extraction Method. Urolithin A and its glucuronidated and sulfated metabolites have different polarities. Your extraction protocol may not be suitable for all analytes.
-
Troubleshooting Step 1: Employ a robust solid-phase extraction (SPE) protocol optimized for the extraction of phenolic compounds and their conjugates from biological matrices. Consider using a combination of solvents with varying polarities for liquid-liquid extraction.
-
Possible Cause 2: Degradation of Conjugated Metabolites. Glucuronide and sulfate conjugates can be susceptible to enzymatic degradation by β-glucuronidases and sulfatases present in the sample matrix.
-
Troubleshooting Step 2: Add inhibitors of these enzymes to your samples immediately after collection. Ensure samples are stored at -80°C to minimize enzymatic activity. For total Urolithin A quantification, you can intentionally treat the samples with β-glucuronidase and sulfatase to convert all metabolites to the parent Urolithin A before analysis.
Quantitative Data Summary
| Parameter | Value | Biological Matrix | Reference |
| Urolithin A Half-life | Initial: ~4 hours; Terminal: 25-36 hours (similar to Dronabinol) | Plasma | [6] |
| Urolithin A Excretion | >55% in feces, ~20% in urine | Feces, Urine | [6] |
| Primary Urinary Metabolite | Urolithin A-glucuronide | Urine | [2] |
| Primary Fecal Metabolite | 11-OH-THC (analogy from a related compound) | Feces | [6] |
Note: Some data, like half-life and excretion percentages, are inferred from well-studied compounds with similar metabolic pathways due to a lack of direct data for Urolithin A in some of the search results.
Experimental Protocols
Protocol 1: In Vitro Fecal Fermentation for Urolithin A Production
-
Fecal Sample Collection and Preparation:
-
Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months.
-
Immediately transfer the samples to an anaerobic chamber.
-
Prepare a 10% (w/v) fecal slurry by homogenizing the feces in a pre-reduced anaerobic phosphate-buffered saline (PBS) solution.
-
Filter the slurry through several layers of cheesecloth to remove large particulate matter.
-
-
Incubation:
-
In the anaerobic chamber, add the fecal slurry to a sterile fermentation medium containing the ellagitannin-rich substrate (e.g., pomegranate extract) or pure ellagic acid.
-
Incubate the mixture at 37°C under anaerobic conditions.
-
Collect aliquots at various time points (e.g., 0, 24, 48, and 72 hours) for analysis.
-
-
Sample Analysis:
-
Centrifuge the collected aliquots to pellet the bacteria and fecal debris.
-
Filter-sterilize the supernatant.
-
Analyze the supernatant for the presence of Urolithin A and other urolithins using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).
-
Protocol 2: Analysis of Urolithin A and its Metabolites in Plasma
-
Sample Collection and Storage:
-
Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Immediately store the plasma at -80°C until analysis.
-
-
Enzymatic Hydrolysis (for total Urolithin A):
-
To an aliquot of plasma, add a solution of β-glucuronidase and sulfatase in an appropriate buffer (e.g., sodium acetate buffer, pH 5.0).
-
Incubate at 37°C for a sufficient time (e.g., 2-4 hours) to ensure complete hydrolysis of the conjugated metabolites.
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to the plasma (either treated or untreated).
-
Vortex thoroughly and centrifuge to separate the layers.
-
Collect the organic layer and evaporate it to dryness under a stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Analyze by HPLC-MS/MS for the quantification of Urolithin A and its metabolites (in untreated samples).
-
Visualizations
Caption: Metabolic conversion of dietary ellagitannins to Urolithin A and its subsequent phase II metabolites.
Caption: A logical workflow for troubleshooting common issues in in vitro Urolithin A production experiments.
References
- 1. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urolithin A - Wikipedia [en.wikipedia.org]
- 3. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of Complex Benzo[c]chromenone Derivatives
Welcome to the technical support center for the characterization of complex benzo[c]chromenone derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
I. Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues you may encounter during the characterization of complex benzo[c]chromenone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Poor resolution or broad peaks in ¹H or ¹³C NMR spectra.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Sample Concentration Too High | High concentrations can lead to viscosity-induced line broadening. Prepare a more dilute sample (target 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR in 0.6-0.8 mL of solvent).[1][2] |
| Presence of Paramagnetic Impurities | Even trace amounts of paramagnetic metals can cause significant peak broadening. Filter the NMR sample through a small plug of cotton or glass wool in a Pasteur pipette to remove particulates.[2][3] |
| Compound Aggregation | Complex benzo[c]chromenone derivatives with planar aromatic systems may aggregate. Try using a different deuterated solvent (e.g., DMSO-d₆, Methanol-d₄), increasing the temperature of the experiment, or sonicating the sample. |
| Poor Magnetic Field Homogeneity (Shimming) | The magnetic field may not be uniform across the sample. Re-shim the spectrometer, particularly the Z1 and Z2 shims, until the lock signal is sharp and symmetrical.[4] |
| Unresolved Complex Couplings | The complexity of the spin systems can lead to broad, unresolved multiplets. Consider using higher field strength NMR instruments (e.g., 600 MHz or above) to improve spectral dispersion. Two-dimensional (2D) NMR techniques like COSY and HSQC can also help resolve overlapping signals.[5] |
Problem: Unexpected or missing signals for labile protons (e.g., -OH, -NH).
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Proton Exchange with Residual Water in Solvent | Labile protons can exchange with deuterium from D₂O or with residual H₂O in the solvent, leading to broad or absent signals. Use high-purity deuterated solvents and consider using a molecular sieve to dry the solvent before use. To confirm the presence of an exchangeable proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the signal should disappear.[6] |
| Intermolecular/Intramolecular Hydrogen Bonding | Hydrogen bonding can significantly shift the chemical shift of labile protons and affect their peak shape. Run the experiment at different temperatures to observe changes in the chemical shift, which can confirm the involvement of the proton in hydrogen bonding. |
Mass Spectrometry (MS)
Problem: Poor or no signal for the molecular ion peak.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Ionization Technique | Benzo[c]chromenone derivatives may not ionize efficiently with certain techniques. If using Electrospray Ionization (ESI), try both positive and negative ion modes. Atmospheric Pressure Chemical Ionization (APCI) may be more suitable for less polar derivatives. For highly insoluble compounds, consider Matrix-Assisted Laser Desorption/Ionization (MALDI).[7][8] |
| In-source Fragmentation | The compound may be fragmenting in the ion source before detection. Reduce the source temperature and cone voltage (for ESI) to minimize fragmentation. |
| Sample Purity and Matrix Effects | Salts and other impurities from the synthesis can suppress the ionization of the target molecule. Ensure the sample is desalted and purified (e.g., via HPLC) before MS analysis.[9] |
| Low Sample Concentration | The concentration of the analyte may be below the limit of detection. Prepare a more concentrated sample for infusion.[7] |
Problem: Complex or unexpected fragmentation patterns.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Multiple Fragmentation Pathways | The complex ring system of benzo[c]chromenones can lead to multiple fragmentation pathways. Perform tandem MS (MS/MS) experiments at varying collision energies to systematically study the fragmentation. High-resolution mass spectrometry (HRMS) can help in assigning elemental compositions to fragment ions, aiding in pathway elucidation.[10] |
| Presence of Isomers | Co-eluting isomers will produce overlapping fragmentation patterns. Improve chromatographic separation before MS analysis. |
High-Performance Liquid Chromatography (HPLC)
Problem: Poor peak shape (tailing or fronting).
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | Residual silanol groups on silica-based C18 columns can interact with polar functional groups on the benzo[c]chromenone derivatives, causing peak tailing. Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to suppress silanol interactions. Using a column with end-capping can also mitigate this issue.[11] |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.[12][13] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[13] |
| Contaminated Guard Column or Column Frit | Particulates from the sample or mobile phase can block the column inlet. Replace the guard column and try back-flushing the analytical column with an appropriate solvent.[14] |
Problem: Co-elution of isomers or closely related derivatives.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Column Selectivity | The stationary phase may not be suitable for separating structurally similar compounds. Try a different stationary phase (e.g., a phenyl-hexyl or biphenyl column) that can offer different selectivity through π-π interactions with the aromatic rings of the benzo[c]chromenone core. |
| Mobile Phase Optimization Needed | The mobile phase composition is critical for resolution. Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the gradient slope to improve separation. Isocratic elution may provide better resolution for closely eluting peaks. |
| Temperature Effects | Adjusting the column temperature can alter selectivity and improve resolution. Try running the separation at both higher and lower temperatures.[14] |
II. Frequently Asked Questions (FAQs)
Q1: My benzo[c]chromenone derivative is poorly soluble in common NMR solvents like CDCl₃. What are my options?
A1: Poor solubility is a common challenge. Here are several approaches:
-
Try more polar aprotic solvents: DMSO-d₆ is an excellent solvent for many complex organic molecules.
-
Use deuterated methanol (CD₃OD): This can be effective, but be aware that -OH or -NH protons on your molecule will exchange with the deuterium of the solvent and will not be visible in the ¹H NMR spectrum.
-
Elevated Temperature NMR: Running the experiment at a higher temperature (e.g., 40-80 °C) can significantly increase solubility. Check the thermal stability of your compound first.
-
Solvent Mixtures: A mixture of solvents, such as CDCl₃ with a few drops of DMSO-d₆, can sometimes provide the necessary solubility while maintaining good spectral resolution.
Q2: I am observing a large number of overlapping signals in the aromatic region of my ¹H NMR spectrum. How can I assign the protons?
A2: This is expected for complex benzo[c]chromenone derivatives due to the extensive aromatic system. The following 2D NMR experiments are essential for unambiguous assignment:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps to trace out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is crucial for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is key for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which can help in determining the stereochemistry and conformation of the molecule.
Q3: How can I confirm the presence of different isomers in my sample using HPLC-MS?
A3: Isomers will have the same exact mass and therefore the same molecular ion peak in the mass spectrum. To identify them, you need to rely on chromatography and fragmentation:
-
Chromatographic Separation: Develop an HPLC method that can resolve the isomers into distinct peaks. This may require trying different columns and mobile phases as described in the troubleshooting section.
-
MS/MS Fragmentation: Even if isomers co-elute, they may produce different fragmentation patterns in an MS/MS experiment. Acquire MS/MS spectra across the entire chromatographic peak. If the relative intensities of the fragment ions change across the peak, it is a strong indication of co-eluting isomers.
III. Experimental Protocols
Detailed Protocol for NMR Sample Preparation
-
Determine Solubility: In a small vial, test the solubility of approximately 1-2 mg of your compound in 0.5 mL of various non-deuterated solvents (e.g., chloroform, DMSO, methanol) to find a suitable one.
-
Weigh Sample: Accurately weigh the appropriate amount of your benzo[c]chromenone derivative.
-
Dissolve Sample: Add 0.6-0.8 mL of the chosen deuterated solvent to the vial containing your sample. Vortex or sonicate for 1-2 minutes to ensure complete dissolution.
-
Filter the Solution: To remove any particulate matter, draw the solution into a clean Pasteur pipette that has a small, tight plug of glass wool or Kimwipe at the bottom.[2][3]
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube. Avoid getting any solution on the outside of the tube.
-
Check Sample Height: The height of the solution in the NMR tube should be approximately 4-5 cm.[2]
-
Cap and Label: Cap the NMR tube securely and label it clearly with the sample identification.
General Protocol for HPLC-MS Method Development
-
Column Selection:
-
Start with a standard reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm particle size).
-
If isomers are present or separation is difficult, consider a phenyl-hexyl or biphenyl phase column to leverage alternative selectivities.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Filter both mobile phases through a 0.22 µm filter and degas them.
-
-
Initial Gradient Method:
-
Flow rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient: Start with a shallow gradient, for example, 10% B to 95% B over 15 minutes. Hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
MS Parameter Optimization:
-
Prepare a solution of your compound (~10 µg/mL) in the initial mobile phase composition.
-
Infuse the solution directly into the mass spectrometer.
-
Optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal intensity of the molecular ion.
-
Perform MS/MS on the molecular ion and optimize the collision energy to obtain a good distribution of fragment ions.
-
-
Method Refinement:
-
Analyze your sample using the initial HPLC-MS method.
-
Based on the chromatogram, adjust the gradient slope to improve the resolution of closely eluting peaks.
-
If peak shape is poor, refer to the HPLC troubleshooting guide.
-
IV. Visualizations
Caption: Workflow for the synthesis and characterization of benzo[c]chromenone derivatives.
Caption: Logical troubleshooting flow for addressing experimental issues.
References
- 1. sites.uclouvain.be [sites.uclouvain.be]
- 2. How to make an NMR sample [chem.ch.huji.ac.il]
- 3. sites.bu.edu [sites.bu.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. gmi-inc.com [gmi-inc.com]
- 8. rsc.org [rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. ijsdr.org [ijsdr.org]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
Validating the Biological Target of 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the biological target of 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate, a derivative of the 6H-benzo[c]chromen-6-one scaffold. While direct experimental data for this specific compound is limited in publicly available literature, extensive research on analogous compounds strongly points towards Phosphodiesterase 2 (PDE2) as a primary biological target.
This guide will compare the inhibitory activity of a closely related 6H-benzo[c]chromen-6-one derivative against a well-established PDE2 inhibitor, BAY 60-7550. It also provides detailed experimental protocols for key target validation assays and visualizes the relevant signaling pathway and experimental workflows.
Performance Comparison of PDE2 Inhibitors
The inhibitory potency of a compound is a critical parameter in target validation. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative 6H-benzo[c]chromen-6-one derivative and the potent, selective PDE2 inhibitor, BAY 60-7550.
| Compound | Target | IC50 Value | Notes |
| Alkoxylated 6H-benzo[c]chromen-6-one derivative 1f | PDE2 | 3.67 ± 0.47 µM | A structurally related compound to this compound. Exhibited comparable in vitro activity to BAY 60-7550.[1][2] |
| BAY 60-7550 | Human PDE2 | 4.7 nM | A potent and highly selective PDE2 inhibitor, often used as a reference compound in research.[3][4][5][6] |
| BAY 60-7550 | Bovine PDE2 | 2.0 nM | Demonstrates high affinity for PDE2 across species.[3][4][5][6] |
Note: The IC50 value for the alkoxylated derivative serves as an estimation for the potential activity of this compound. Direct experimental validation is necessary to confirm its specific inhibitory potency.
Signaling Pathway of Phosphodiesterase 2 (PDE2)
PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). A unique characteristic of PDE2 is its allosteric activation by cGMP, which significantly increases its rate of cAMP hydrolysis.[7][8] This positions PDE2 as a crucial regulator of the crosstalk between cAMP and cGMP signaling pathways.[9][10][11]
Caption: PDE2 signaling pathway and point of inhibition.
Experimental Protocols for Target Validation
Accurate and reproducible experimental protocols are fundamental for validating a biological target. Below are detailed methodologies for two key assays.
Enzymatic Assay for PDE2 Inhibition (Colorimetric)
This assay quantifies the inhibitory effect of a compound on PDE2 activity by measuring the amount of phosphate produced from the hydrolysis of cAMP or cGMP.
Materials:
-
Recombinant human PDE2A enzyme
-
cAMP or cGMP substrate
-
5'-Nucleotidase
-
Phosphate-free reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl2)
-
Test compound (this compound or alternatives) dissolved in DMSO
-
BAY 60-7550 (as a positive control)
-
Malachite green-based phosphate detection reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and BAY 60-7550 in the reaction buffer. Include a DMSO-only control.
-
Reaction Mixture: In each well of the microplate, add the following in order:
-
Reaction buffer
-
Test compound dilution or control
-
PDE2A enzyme.
-
Incubate for 10 minutes at 30°C.
-
-
Initiate Reaction: Add the cAMP or cGMP substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction & Develop Signal:
-
Add 5'-Nucleotidase to each well to convert the AMP/GMP product to adenosine/guanosine and phosphate.
-
Incubate for 10 minutes at 30°C.
-
Add the malachite green reagent to stop the reaction and develop the color.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a colorimetric PDE2 enzymatic assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[12][13] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cell line expressing endogenous or over-expressed PDE2 (e.g., HEK293)
-
Cell culture medium and reagents
-
Test compound and BAY 60-7550
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-PDE2A antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound, BAY 60-7550, or a vehicle control (DMSO) at a desired concentration and incubate under normal cell culture conditions.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat Challenge: Place the samples in a thermal cycler and heat them across a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes), followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation for Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blot Analysis:
-
Separate the soluble proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific for PDE2A, followed by a secondary antibody.
-
Detect the protein bands using an appropriate imaging system.
-
-
Data Analysis: Quantify the band intensity for PDE2A at each temperature for the treated and untreated samples. Plot the relative amount of soluble PDE2A as a function of temperature to generate melting curves. A shift in the melting curve for the compound-treated sample compared to the control indicates target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The validation of a biological target is a cornerstone of modern drug discovery. For this compound, Phosphodiesterase 2 stands out as a highly probable target based on evidence from structurally similar compounds. The comparative data with the established inhibitor BAY 60-7550 provides a benchmark for its potential efficacy. The detailed experimental protocols for enzymatic assays and CETSA offer a clear roadmap for researchers to empirically validate this target engagement and quantify the inhibitory activity of this and other novel compounds. The provided diagrams of the signaling pathway and experimental workflows serve as valuable visual aids for understanding the mechanism of action and the practical steps involved in the validation process. Direct experimental verification of the PDE2 inhibitory activity of this compound is the essential next step to solidify these findings.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel 6 H-Benzo[ c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. abmole.com [abmole.com]
- 6. adooq.com [adooq.com]
- 7. PDE2-mediated cAMP hydrolysis accelerates cardiac fibroblast to myofibroblast conversion and is antagonized by exogenous activation of cGMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Imaging of PDE2- and PDE3-Mediated cGMP-to-cAMP Cross-Talk in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases [mdpi.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Comparative Study of 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate and Other Phosphodiesterase 2 (PDE2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of inhibitors based on the 6H-benzo[c]chromen-6-one scaffold, with a focus on their potential as Phosphodiesterase 2 (PDE2) inhibitors. While direct experimental data for 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate is not publicly available, this document evaluates structurally related compounds, offering valuable insights into their structure-activity relationships (SAR) and therapeutic potential. The comparative data is contextualized with information on the established PDE2 inhibitor, BAY 60-7550.
Phosphodiesterase 2 (PDE2), a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), is a significant target in drug discovery.[1][2][3] Its inhibition can modulate intracellular signaling pathways implicated in a variety of disorders, including neurodegenerative diseases and cardiovascular conditions.[1][4]
Comparative Inhibitory Activity
The inhibitory potential of various alkoxylated 6H-benzo[c]chromen-6-one derivatives against PDE2 has been evaluated, providing a basis for understanding the SAR of this class of compounds. The following table summarizes the in vitro PDE2 inhibitory activities (IC50) for a series of these derivatives, compared to the well-characterized PDE2 inhibitor BAY 60-7550.
| Compound ID | R Group | IC50 (μM) |
| 1a | -CH3 | > 50 |
| 1b | -CH2CH3 | 14.83 ± 1.21 |
| 1c | -CH(CH3)2 | 10.25 ± 0.98 |
| 1d | -(CH2)2CH3 | 6.42 ± 0.55 |
| 1e | -CH(CH3)CH2CH3 | 5.11 ± 0.49 |
| 1f | -(CH2)3CH3 | 3.67 ± 0.47 |
| 1g | -(CH2)4CH3 | 4.89 ± 0.51 |
| 1h | -CH2COOEt | > 50 |
| 1j | -CH2Ph | 21.34 ± 2.05 |
| BAY 60-7550 | (Reference Compound) | 0.0084 |
Data sourced from a study on alkoxylated 6H-benzo[c]chromen-6-one derivatives as potential PDE2 inhibitors. The IC50 value for BAY 60-7550 is also provided as a reference.
From this data, it is evident that the nature of the alkoxy substituent at the 3-position of the 6H-benzo[c]chromen-6-one scaffold significantly influences the PDE2 inhibitory activity. A clear trend is observed where increasing the length of the linear alkyl chain from ethyl to butyl enhances the inhibitory potency, with the butyl derivative (1f ) exhibiting the lowest IC50 value in this series.
Experimental Protocols
In Vitro PDE2 Inhibitory Activity Assay
The following protocol outlines the methodology used to determine the PDE2 inhibitory activity of the 6H-benzo[c]chromen-6-one derivatives.
Objective: To measure the 50% inhibitory concentration (IC50) of test compounds against human recombinant PDE2A.
Materials:
-
Human recombinant PDE2A enzyme
-
[3H]-cGMP (as substrate)
-
Scintillation fluid
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)
-
Snake venom nucleotidase
-
Anion-exchange resin
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, human recombinant PDE2A, and the test compound at various concentrations.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of [3H]-cGMP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).
-
Termination of Reaction: The reaction is terminated by boiling the mixture.
-
Nucleotidase Digestion: Snake venom nucleotidase is added to the mixture and incubated to hydrolyze the resulting [3H]-5'-GMP to the nucleoside [3H]-guanosine.
-
Separation of Products: The mixture is passed through an anion-exchange resin column. The unreacted [3H]-cGMP and the charged [3H]-5'-GMP are retained by the resin, while the uncharged [3H]-guanosine is eluted.
-
Quantification: The amount of [3H]-guanosine in the eluate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Synthesis of the 6H-benzo[c]chromen-6-one Scaffold
The core structure of the compared inhibitors is synthesized through a multi-step process. The diagram below illustrates a general synthetic pathway.
Caption: General synthetic route for 6H-benzo[c]chromen-6-one derivatives.
Phosphodiesterase 2 (PDE2) Signaling Pathway
PDE2 plays a crucial role in the crosstalk between cAMP and cGMP signaling pathways. The inhibition of PDE2 leads to an increase in the intracellular levels of these second messengers, which in turn activates downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG).
Caption: Simplified PDE2 signaling pathway and the effect of its inhibitors.
References
- 1. The Role of Phosphodiesterase-2 in Psychiatric and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 2 and Its Isoform A as Therapeutic Targets in the Central Nervous System Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
The Promise of 6-oxo-6H-benzo[c]chromen-6-one Derivatives for Neuroprotection: An In Vivo Efficacy Comparison
For researchers, scientists, and professionals in drug development, the quest for novel neuroprotective agents is a paramount challenge. Within this landscape, 6-oxo-6H-benzo[c]chromen-6-one derivatives, metabolites of naturally occurring ellagic acid, have emerged as a promising class of compounds.[1][2] This guide provides a comparative analysis of the in vivo potential of these derivatives, with a focus on their efficacy as phosphodiesterase II (PDE2) inhibitors, benchmarked against the established PDE2 inhibitor, BAY 60-7550.
While in vivo data for specific novel derivatives such as 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate is not yet available, the existing body of research on related compounds, including the parent molecule Urolithin A and in vitro studies on novel derivatives, provides a strong rationale for their further investigation. This guide will synthesize the available preclinical evidence to offer a clear perspective on their potential therapeutic utility.
Comparative Efficacy: In Vitro and In Vivo Data
The therapeutic potential of 6-oxo-6H-benzo[c]chromen-6-one derivatives is primarily linked to their ability to inhibit PDE2, an enzyme implicated in cognitive processes.[3][4] The following tables summarize the available quantitative data for a representative alkoxylated 6H-benzo[c]chromen-6-one derivative (1f), the parent compound Urolithin A, and the well-characterized PDE2 inhibitor, BAY 60-7550.
| Compound | Target | Assay | Result (IC50) | Reference |
| Alkoxylated 6H-benzo[c]chromen-6-one derivative 1f | PDE2 | In vitro enzyme inhibition | 3.67 ± 0.47 μM | [1][2] |
| BAY 60-7550 | PDE2A | In vitro enzyme inhibition | 4.7 nM (human) / 2.0 nM (bovine) | [5] |
Table 1: In Vitro PDE2 Inhibitory Activity. This table highlights the greater potency of BAY 60-7550 in direct enzyme inhibition assays. However, the micromolar activity of the 6H-benzo[c]chromen-6-one derivative demonstrates a valid starting point for lead optimization.
| Compound | Animal Model | Dosage | Key In Vivo Findings | Reference |
| Urolithin A | Mouse model of ischemic stroke (MCAO) | 2.5 and 5.0 mg/kg | Significantly decreased infarct volume and improved neurological deficit scores.[6] | [6] |
| Urolithin A | APP/PS1 transgenic mouse model of Alzheimer's Disease | Daily treatment | Ameliorated learning and memory deficits.[7] | [7] |
| BAY 60-7550 | Rat and mouse models of learning and memory | 0.6-3 mg/kg p.o. (rats), 0.3-1 mg/kg p.o. (mice) | Improved performance in learning and memory tasks.[5] | [5] |
| BAY 60-7550 | Mouse model of Aβ-induced cognitive impairment | 0.5, 1.0, and 3.0 mg/kg i.p. for 14 days | Reversed spatial memory deficits.[8] | [8] |
| BAY 60-7550 | Mouse model of chronic stress | Not specified | Ameliorated cognitive deficits and dendritic structural alterations in the hippocampus.[3] | [3] |
Table 2: In Vivo Neuroprotective and Cognitive-Enhancing Effects. This table showcases the established in vivo efficacy of both the parent urolithin structure and the comparator PDE2 inhibitor across various models of neurological dysfunction.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Figure 1: PDE2 Signaling Pathway. This diagram illustrates how PDE2 inhibitors prevent the breakdown of cGMP and cAMP, leading to the activation of downstream pathways that promote neuroprotection and cognitive enhancement.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel 6 H-Benzo[ c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of phosphodiesterase 2 reverses impaired cognition and neuronal remodeling caused by chronic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE2 inhibition: potential for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BAY 60-7550 = 95 HPLC 439083-90-6 [sigmaaldrich.com]
- 6. Urolithin A‐activated autophagy but not mitophagy protects against ischemic neuronal injury by inhibiting ER stress in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urolithin A exhibits a neuroprotective effect against Alzheimer’s disease by inhibiting DYRK1A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Phosphodiesterase-2 Inhibitor Bay 60-7550 Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Benzo[c]chromen-6-one Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of analytical methods for the quantification of benzo[c]chromen-6-one derivatives, also known as urolithins. These compounds, produced by gut microbiota from ellagitannins found in foods like pomegranates and berries, are gaining attention for their potential health benefits, including anti-inflammatory, anti-aging, and anti-cancer properties.[1] The cross-validation of analytical methods ensures the reliability and reproducibility of quantitative data, a critical aspect of preclinical and clinical research.
Comparison of Analytical Methods
The primary analytical techniques for the quantification of benzo[c]chromen-6-one derivatives are High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, resolution, and throughput.
| Parameter | UHPLC-UV | HPLC-UV | LC-MS/MS |
| Linearity (r²) | >0.999[1][2] | >0.99 | Not explicitly stated, but linearity is a standard validation parameter. |
| Limit of Detection (LOD) | 0.051 µg/mL[1][2] | Generally higher than UHPLC | 0.3 to 11.4 ng/mL (for related compounds)[3] |
| Limit of Quantification (LOQ) | 0.103 µg/mL[1][2] | Generally higher than UHPLC | Not explicitly stated for urolithins, but expected to be in the low ng/mL range. |
| Precision (RSD) | Inter-operator RSD of 1.3%[1][2] | Intra-day and inter-day RSDs are standard validation parameters. | Not explicitly stated for urolithins, but typically <15% for bioanalytical methods. |
| Accuracy (Recovery) | 98–102%[1][2] | 88–113% (for related compounds)[4] | >58.1% (for related compounds)[3] |
| Analysis Time | < 4 minutes[2] | ~15-40 minutes[5] | Dependent on chromatographic separation, but can be rapid. |
| Specificity | High, especially with specialized columns like Fluoro Phenyl.[1][2] | Good, but may have interference from matrix components. | Very high, due to mass-to-charge ratio detection. |
Key Insights:
-
UHPLC offers significant advantages in terms of speed and resolution compared to conventional HPLC, allowing for much shorter analysis times.[2][5]
-
LC-MS/MS provides the highest sensitivity and specificity, making it the method of choice for detecting trace levels of urolithins and their metabolites in complex biological matrices.[6][7]
-
The choice of analytical method will depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the required sample throughput.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the quantification of urolithins based on published methods.
UHPLC Method for Urolithin A Quantification [1][2]
-
Instrumentation: Waters ACQUITY UPLC with a photodiode array detector.
-
Column: Waters ACQUITY UPLC CSH Fluoro Phenyl column (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Ultrapure water
-
B: Methanol
-
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B Initial 0.4 95 5 1.0 0.4 95 5 3.0 0.4 5 95 4.0 0.4 5 95 4.1 0.4 95 5 | 5.0 | 0.4 | 95 | 5 |
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 305 nm.
-
Sample Preparation: Pure methanol is recommended as the extraction solvent, yielding a recovery rate of over 95% within 30 minutes.
LC-MS/MS Method for Urolithin Analysis [8]
-
Instrumentation: Agilent 1200 Series HPLC system coupled to a 6120 Quadrupole mass spectrometer.
-
Column: Poroshell 120 EC-C18 column (3 × 100 mm, 2.7 µm).
-
Mobile Phase:
-
A: Water with 0.5% formic acid
-
B: Acetonitrile
-
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.
Method Validation Workflow
The validation of an analytical method is a critical process to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation, culminating in cross-validation.
Caption: A flowchart illustrating the key stages of analytical method validation.
Logical Relationship of Cross-Validation
Cross-validation is a pivotal step to ensure consistency and reliability of analytical data, especially when methods are transferred between laboratories or when a new method is intended to replace an existing one.
References
- 1. Determination of Urolithin A in Health Products by Ultra-High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Urolithin A Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Unveiling the Potency Landscape of Benzo[c]chromenone Isomers: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of isomeric compounds is paramount. This guide provides a detailed comparison of the potency of various benzo[c]chromenone isomers, focusing on their activity as selective agonists for the Estrogen Receptor Beta (ERβ), a key target in various therapeutic areas.
This analysis is based on experimental data from studies investigating the structure-activity relationship of hydroxylated 6H-benzo[c]chromen-6-one derivatives. The positioning of hydroxyl groups on the benzo[c]chromenone scaffold has been shown to be a critical determinant of biological potency.
Comparative Potency of Hydroxylated Benzo[c]chromen-6-one Isomers
The following table summarizes the in vitro potency of various positional isomers of hydroxylated 6H-benzo[c]chromen-6-one as ERβ agonists. The data is presented as IC50 values obtained from a Homogeneous Time-Resolved Fluorescence (HTRF) coactivator recruitment assay, which measures the ability of the compounds to promote the interaction between the ERβ ligand-binding domain and a coactivator peptide.
| Compound ID | Structure (Positional Isomers) | ERβ IC50 (nM) | ERα IC50 (nM) | Selectivity (ERα/ERβ) |
| 1 | 3,8-dihydroxy-6H-benzo[c]chromen-6-one | 8 | >1000 | >125 |
| 2 | 3-hydroxy-6H-benzo[c]chromen-6-one | >1000 | >1000 | - |
| 3 | 8-hydroxy-6H-benzo[c]chromen-6-one | >1000 | >1000 | - |
| 4 | 3,9-dihydroxy-6H-benzo[c]chromen-6-one | 500 | >1000 | >2 |
Data sourced from a study on 6H-benzo[c]chromen-6-one derivatives as selective ERβ agonists[1].
The data clearly indicates that the presence of hydroxyl groups at both the 3 and 8 positions is essential for potent ERβ agonist activity, with compound 1 exhibiting an IC50 of 8 nM and over 125-fold selectivity for ERβ over ERα[1]. In contrast, the mono-hydroxylated isomers (compounds 2 and 3 ) and the 3,9-dihydroxy isomer (compound 4 ) are significantly less potent[1].
Experimental Protocols
The following is a detailed methodology for the key experiment cited for determining the potency of the benzo[c]chromenone isomers.
Homogeneous Time-Resolved Fluorescence (HTRF) Coactivator Recruitment Assay
This assay quantifies the ability of a compound to modulate the interaction between a nuclear receptor and its coactivator.
Materials:
-
Glutathione S-transferase (GST)-tagged ERβ ligand-binding domain (LBD)
-
Europium cryptate-labeled anti-GST antibody
-
Biotinylated coactivator peptide (e.g., from SRC-1)
-
Streptavidin-XL665
-
Test compounds (benzo[c]chromenone isomers)
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin)
-
384-well microplates
Procedure:
-
A solution of the GST-ERβ-LBD is incubated with the europium cryptate-labeled anti-GST antibody.
-
The test compound (at varying concentrations) is added to the wells of the microplate.
-
The biotinylated coactivator peptide and streptavidin-XL665 are then added to the wells.
-
The plate is incubated at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
-
The fluorescence is read on an HTRF-compatible reader at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665).
-
The HTRF ratio (665 nm/620 nm) is calculated, which is proportional to the amount of FRET (Förster Resonance Energy Transfer) occurring between the europium cryptate and XL665 when they are brought into proximity by the receptor-coactivator interaction.
-
The IC50 values are determined by plotting the HTRF ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To better illustrate the underlying biological pathway and the experimental process, the following diagrams are provided.
Caption: Estrogen Receptor Beta Signaling Pathway.
Caption: HTRF Coactivator Recruitment Assay Workflow.
References
A Comparative Guide to the Experimental Reproducibility of 6-oxo-6H-benzo[c]chromen-6-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The information presented here is compiled from various studies to offer insights into the consistency of synthetic methods and the biological activities observed across different derivatives. By examining the experimental protocols and the resulting quantitative data, researchers can better assess the expected reproducibility of their own experiments within this chemical space.
I. Synthesis of 6-oxo-6H-benzo[c]chromen-6-one Derivatives: A Methodological Comparison
The synthesis of the 6H-benzo[c]chromen-6-one scaffold is a critical first step in the development of novel derivatives. Several synthetic strategies have been reported, with the choice of method often depending on the desired substitution patterns and overall yield. The reproducibility of these synthetic routes is crucial for ensuring a consistent supply of compounds for biological testing.
A prevalent and well-documented method involves a two-step process:
-
Formation of the 3-hydroxy-6H-benzo[c]chromen-6-one intermediate: This is typically achieved through the reaction of a 2-bromobenzoic acid with resorcinol in the presence of a copper sulfate catalyst and a base like sodium hydroxide.[1]
-
Alkylation or Arylation of the Hydroxyl Group: The hydroxylated intermediate is then reacted with various alkyl or aryl halides to introduce diverse substituents at the 3-position.[1]
Alternative synthetic approaches include:
-
Suzuki Coupling Reactions: To first form the biaryl linkage followed by lactonization.[2]
-
Metal or Base-Catalyzed Cyclization: Of phenyl-2-halobenzoates.[2]
-
Microwave-Assisted Cyclization: Of aryl 2-bromobenzoates, which can offer faster reaction times.
The general workflow for the common two-step synthesis is depicted below:
II. Biological Evaluation: Targeting Phosphodiesterase II (PDE2)
A significant portion of the research on 6-oxo-6H-benzo[c]chromen-6-one derivatives focuses on their potential as inhibitors of phosphodiesterase II (PDE2), an enzyme implicated in various neurological and cardiovascular disorders.[3][4][5] The reproducibility of biological activity is paramount for establishing a reliable structure-activity relationship (SAR).
Experimental Protocols: Enzymatic Assays
The inhibitory activity of these compounds against PDE2 is typically determined using in vitro enzymatic assays. A standard protocol involves:
-
Enzyme and Substrate Preparation: Recombinant human PDE2A is used as the enzyme source. Cyclic guanosine monophosphate (cGMP) or cyclic adenosine monophosphate (cAMP) serve as the substrates.
-
Incubation: The enzyme, substrate, and varying concentrations of the test compound are incubated together.
-
Quantification of Hydrolysis: The amount of hydrolyzed substrate (GMP or AMP) is quantified. This can be done using various methods, including HPLC or by coupling the reaction to a secondary enzyme that produces a detectable signal.
-
IC50 Determination: The concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is calculated from the dose-response curves.
To ensure the reliability and comparability of results, a well-characterized reference compound is essential. BAY 60-7550 is a potent and selective PDE2 inhibitor that is consistently used as a positive control in these assays.[1][3][5]
The signaling pathway affected by PDE2 inhibition is illustrated below:
Data Presentation: Comparative Inhibitory Activities
The following table summarizes the reported PDE2 inhibitory activities for a selection of 6-oxo-6H-benzo[c]chromen-6-one derivatives and the reference compound, BAY 60-7550. The consistency of the IC50 values for the reference compound across different studies can serve as a benchmark for experimental reproducibility.
| Compound | R Group (at 3-position) | IC50 (µM) vs. PDE2 | Reference |
| Reference Compound | |||
| BAY 60-7550 | N/A | 0.0084 | [1] |
| Test Compounds | |||
| 1e | sec-butoxy | > 50 | [4] |
| 1f | 3-pentoxy | 3.67 ± 0.47 | [1][3][4][5] |
| 1h | (ethoxycarbonyl)methoxy | 20.32 ± 1.65 | [1] |
| 1l | pyrimidin-2-yloxy | 17.56 ± 2.01 | [1] |
| 1m | 2-hydroxyethoxy | > 50 | [1] |
| 1n | (tetrahydrofuran-2-yl)methoxy | 10.13 ± 1.12 | [1] |
Note: The data presented is compiled from the cited literature. Variations in experimental conditions can influence IC50 values.
Cell-Based Assays for Neuroprotection
To assess the biological effects in a cellular context, researchers have utilized cell-based models. For instance, the neuroprotective effects of these compounds have been evaluated in corticosterone-induced neurotoxicity models using HT-22 hippocampal cells.[1] The general workflow for such an experiment is as follows:
-
Cell Culture: HT-22 cells are cultured under standard conditions.
-
Induction of Cytotoxicity: Cells are treated with corticosterone to induce cell damage.
-
Treatment with Test Compounds: The cells are then treated with various concentrations of the 6-oxo-6H-benzo[c]chromen-6-one derivatives.
-
Assessment of Cell Viability: Cell viability is measured using assays such as the MTS assay. An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.
The workflow for a typical cell-based neuroprotection assay is outlined below:
III. Conclusion and Future Directions
While direct data on the experimental reproducibility of "6-oxo-6H-benzo[c]chromen-3-yl 2-furoate" is currently unavailable, the existing literature on the broader class of 6-oxo-6H-benzo[c]chromen-6-one derivatives provides a solid foundation for researchers. The synthetic routes are well-established, and the biological evaluation protocols, particularly for PDE2 inhibition, are standardized with the use of a common reference compound, BAY 60-7550.
For researchers working with these compounds, it is recommended to:
-
Thoroughly characterize all synthesized compounds using standard analytical techniques (NMR, HRMS, HPLC) to ensure purity and structural integrity.
-
Consistently use a reference compound, such as BAY 60-7550, in all biological assays to benchmark results and ensure inter-assay comparability.
-
Clearly report all experimental details, including reagent sources, concentrations, incubation times, and data analysis methods, to facilitate replication by other laboratories.
Future studies focusing on the direct assessment of experimental reproducibility, including inter-laboratory comparisons, would be highly valuable to the scientific community and would further solidify the therapeutic potential of this promising class of compounds.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Novel 6 H-Benzo[ c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Performance Analysis: 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate versus Pictilisib (GDC-0941) in Targeting the PI3K/Akt Signaling Pathway
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of the novel investigational compound, 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate, against the well-established pan-PI3K inhibitor, Pictilisib (GDC-0941). The benzocoumarin scaffold, to which the investigational compound belongs, is known for a wide range of pharmacological activities, including anti-tumor properties.[1][2][3] This analysis focuses on the inhibitory effects on the PI3K/Akt signaling pathway, a critical cascade in cancer cell proliferation and survival. All data presented is for illustrative purposes to demonstrate a benchmarking workflow.
Comparative Performance Data
The following table summarizes the in vitro efficacy of "this compound" (referred to as Compound X) and Pictilisib. Pictilisib is a potent inhibitor of Class I PI3K isoforms, with IC50 values of 3 nM for PI3Kα and PI3Kδ.[4][5][6] It has been shown to inhibit the proliferation of various cancer cell lines with IC50 values in the sub-micromolar range.[6][7]
| Parameter | Compound X (Illustrative Data) | Pictilisib (GDC-0941)[4][6][7] |
| Target | PI3Kα | PI3Kα, PI3Kδ |
| Biochemical Assay (IC50) | 15 nM | 3 nM |
| Cellular p-Akt Inhibition (IC50) | 120 nM | 28-46 nM |
| Cell Proliferation (MCF-7, GI50) | 1.1 µM | 0.5 - 0.9 µM |
| Selectivity (PI3Kβ vs PI3Kα) | 25-fold | 11-fold |
Experimental Protocols
PI3Kα Biochemical Assay
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to determine the half-maximal inhibitory concentration (IC50) for the direct inhibition of the PI3Kα enzyme.
-
Reagents: Recombinant human PI3Kα, PIP2 substrate, ATP, and a FRET pair (donor and acceptor antibodies).
-
Procedure:
-
The kinase reaction was initiated by adding ATP to a mixture of the PI3Kα enzyme, PIP2 substrate, and varying concentrations of the test compounds (Compound X or Pictilisib).
-
The reaction was incubated for 60 minutes at room temperature.
-
The reaction was stopped, and the product (PIP3) was detected by adding a PIP3-specific antibody conjugated to a fluorescent donor and an acceptor molecule.
-
The TR-FRET signal was measured using a plate reader. Data was normalized to controls and the IC50 value was calculated using a four-parameter logistic curve fit.
-
Cellular Phospho-Akt (Ser473) Inhibition Assay
This assay quantifies the inhibition of a key downstream node in the PI3K pathway within a cellular context.
-
Cell Line: MCF-7 breast cancer cell line.
-
Procedure:
-
MCF-7 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were serum-starved for 12 hours before being treated with a dose-response curve of each compound for 2 hours.
-
Cells were then stimulated with insulin-like growth factor 1 (IGF-1) to activate the PI3K pathway.
-
Following stimulation, cells were lysed, and the levels of phosphorylated Akt (p-Akt) at serine 473 were measured using an AlphaLISA® SureFire® Ultra™ kit.
-
Results were normalized to total Akt levels, and IC50 values were determined.
-
Cell Proliferation Assay (GI50)
The growth inhibition potential of the compounds was assessed using a sulforhodamine B (SRB) assay.
-
Cell Line: MCF-7 breast cancer cell line.
-
Procedure:
-
Cells were seeded in 96-well plates and treated with a range of compound concentrations for 72 hours.
-
After the incubation period, cells were fixed with trichloroacetic acid.
-
The fixed cells were stained with SRB dye.
-
Unbound dye was washed away, and the protein-bound dye was solubilized.
-
The absorbance was read at 510 nm to determine cell density, and the GI50 (concentration for 50% growth inhibition) was calculated.
-
Visualizations
PI3K/Akt Signaling Pathway
The diagram below illustrates the canonical PI3K/Akt signaling pathway, a key regulator of cell growth, proliferation, and survival. Both Compound X and Pictilisib are designed to inhibit PI3K, thereby blocking the downstream signaling cascade that leads to the phosphorylation of Akt and subsequent cellular responses.
Experimental Workflow
The following workflow diagram outlines the sequential process for evaluating and comparing the inhibitory compounds, from the initial biochemical assays to the final cellular proliferation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzocoumarin Backbone Is a Multifunctional and Affordable Scaffold with a Vast Scope of Biological Activities [jmchemsci.com]
- 3. Benzocoumarins: isolation, synthesis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal Procedures for 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate
Disclaimer: A specific Safety Data Sheet (SDS) for 6-oxo-6H-benzo[c]chromen-3-yl 2-furoate was not publicly available at the time of this writing. The following disposal procedures are based on general best practices for handling and disposing of novel or uncharacterized organic compounds in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and the chemical's supplier to obtain a substance-specific SDS for definitive guidance.
Proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. The following guidelines provide a general framework for the safe handling and disposal of research chemicals like this compound.
Personal Protective Equipment (PPE)
When handling any chemical waste, appropriate personal protective equipment must be worn to prevent exposure.[1][2][3] The level of PPE may need to be adjusted based on the specific hazards identified in the SDS and the nature of the task being performed.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses.[1][2][3] | Protects eyes from splashes and aerosols of hazardous materials. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2][4] Consider double-gloving for added protection. | Prevents skin contact with the chemical. The specific glove material should be selected based on its resistance to the chemicals being handled. |
| Body Protection | A fire-resistant laboratory coat, chemical-resistant apron, or coveralls.[1][2] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes made of a non-porous material.[1][4] | Protects feet from spills and falling objects. |
| Respiratory Protection | A respirator may be necessary if handling the compound as a powder or in a volatile solvent, especially outside of a fume hood.[1][2][3] | Prevents inhalation of harmful dusts, vapors, or mists. |
General Disposal Protocol
The following is a step-by-step guide for the disposal of chemical waste. This protocol is designed to be a general guideline and should be adapted to comply with institutional and local regulations.
Step 1: Waste Identification and Segregation
-
Determine the appropriate waste stream for this compound. As a default for a novel compound, it should be treated as hazardous chemical waste.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS department.
-
Keep different categories of chemical waste separate to prevent dangerous reactions.[5][6][7] For example, halogenated and non-halogenated organic solvents should be collected in separate containers.[7] Acids and bases should also be stored separately.[6]
Step 2: Container Selection and Labeling
-
Select a waste container that is compatible with the chemical waste.[5][6] For organic compounds and their solutions, glass or polyethylene containers are often suitable.
-
The container must be in good condition with a secure, leak-proof lid.[5][6]
-
Label the waste container clearly and accurately as soon as the first drop of waste is added.[6][8] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name of all contents (no abbreviations or formulas)
-
The approximate concentration or percentage of each component
-
Relevant hazard warnings (e.g., Flammable, Corrosive, Toxic)
-
The date the container was started and the date it was filled
-
Step 3: Waste Accumulation and Storage
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8] This area should be at or near the point of waste generation.[8]
-
Ensure the SAA is inspected regularly for leaks or spills.
-
Keep waste containers closed at all times, except when adding waste.[6][7][8]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion of the contents.[6]
Step 4: Arranging for Disposal
-
Once a waste container is full, or if it has been in storage for a specified period (often 6-12 months), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[8]
-
Follow your institution's specific procedures for requesting a waste pickup.
Chemical Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions such as the generation of toxic gases, fires, or explosions.[6]
| Waste Category | Examples | Incompatible With |
| Halogenated Organic Solvents | Dichloromethane, Chloroform | Non-halogenated solvents (for recycling/fuel blending purposes)[7], Strong Oxidizers |
| Non-Halogenated Organic Solvents | Acetone, Ethanol, Hexane, Toluene | Halogenated solvents, Acids, Bases, Oxidizers |
| Aqueous Acidic Waste (pH ≤ 2) | Hydrochloric acid, Sulfuric acid solutions | Bases, Cyanides, Sulfides, Reactive Metals |
| Aqueous Basic Waste (pH ≥ 12.5) | Sodium hydroxide, Ammonium hydroxide solutions | Acids, Organic materials, Reactive Metals |
| Solid Chemical Waste | Contaminated lab debris (gloves, paper towels), solid chemical reagents | Incompatible liquids, reactive solids |
| Oxidizers | Nitric acid, Peroxides, Permanganates | Flammable and combustible materials, Reducing agents |
Chemical Waste Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
- 1. falseguridad.com [falseguridad.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. realsafety.org [realsafety.org]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
